molecular formula C5H12N2 B597417 (±)-2-Methylpiperazine--d7 CAS No. 1219802-98-8

(±)-2-Methylpiperazine--d7

Katalognummer: B597417
CAS-Nummer: 1219802-98-8
Molekulargewicht: 107.208
InChI-Schlüssel: JOMNTHCQHJPVAZ-YBFHXMESSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(±)-2-Methylpiperazine--d7, also known as (±)-2-Methylpiperazine--d7, is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 107.208. The purity is usually 95%.
BenchChem offers high-quality (±)-2-Methylpiperazine--d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (±)-2-Methylpiperazine--d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1219802-98-8

Molekularformel

C5H12N2

Molekulargewicht

107.208

IUPAC-Name

2,2,3,3,5,5,6-heptadeuterio-6-methylpiperazine

InChI

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i2D2,3D2,4D2,5D

InChI-Schlüssel

JOMNTHCQHJPVAZ-YBFHXMESSA-N

SMILES

CC1CNCCN1

Synonyme

(±)-2-Methylpiperazine--d7

Herkunft des Produkts

United States

Foundational & Exploratory

(±)-2-Methylpiperazine-d7 chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Application and Safe Handling of (±)-2-Methylpiperazine-d7

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the proficient use and critical safety management of (±)-2-Methylpiperazine-d7. Moving beyond a standard safety data sheet (SDS), this document elucidates the scientific rationale behind its primary application, provides actionable safety protocols grounded in the chemistry of its parent compound, and offers expert insights to ensure both data integrity and laboratory safety.

Foundational Principles: The "Why" of Deuteration

(±)-2-Methylpiperazine-d7 is the stable isotope-labeled (SIL) analogue of (±)-2-Methylpiperazine. In this compound, seven hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This seemingly subtle modification does not alter the fundamental chemical reactivity or hazardous properties of the molecule but imparts a critical difference in mass. This mass shift is the cornerstone of its utility in modern analytical science, particularly in quantitative mass spectrometry.[1][2]

The primary application for (±)-2-Methylpiperazine-d7 is as an internal standard (IS) in bioanalytical methods, most commonly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The core principle behind its use is Isotope Dilution Mass Spectrometry (IDMS).[1] By adding a precise, known quantity of the deuterated standard to a biological sample (e.g., plasma, urine) at the very beginning of the sample preparation process, it serves as a near-perfect proxy for the non-deuterated (or "light") analyte of interest.[1][5]

Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same behavior and potential losses throughout the entire analytical workflow—from extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[1][6] Any variability introduced during these steps affects both the analyte and the standard equally. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification that would otherwise be compromised by matrix effects or inconsistent sample recovery.[1][5]

Physicochemical Characteristics

The fundamental properties of (±)-2-Methylpiperazine-d7 are directly comparable to its non-deuterated parent compound, with the key exception of molecular weight.

PropertyValueSource
Chemical Name (±)-2-Methylpiperazine-d7-
Synonyms Deuterated 2-methylpiperazine[4]
Molecular Formula C₅H₅D₇N₂Calculated
Molecular Weight 107.20 g/mol Calculated
Parent CAS Number 109-07-9[7][8]
Parent Molecular Wt. 100.16 g/mol [8]
Parent Appearance White to yellow crystalline powder or chunks[7]
Parent Melting Point 61-63 °C[7]
Parent Boiling Point ~155 °C[7]
Solubility Soluble in water and various organic solvents[9]

Note: Safety-related properties are extrapolated from the parent compound, (±)-2-Methylpiperazine (CAS 109-07-9).

Synthesis and Quality Validation: Ensuring Analytical Integrity

The synthesis of deuterated compounds is a specialized process that requires precise control to ensure high isotopic enrichment and chemical purity.[10] General strategies include:

  • Hydrogen-Deuterium Exchange: Exchanging existing hydrogen atoms with deuterium, often catalyzed under specific conditions.[10]

  • Deuterated Precursors: Building the molecule from the ground up using starting materials that already contain deuterium atoms at the desired positions. This is often the preferred method for creating complex SIL compounds with specific labeling patterns.[11]

The cost and complexity of these syntheses are significant challenges in their development.[10][11] For (±)-2-Methylpiperazine-d7, synthesis would likely involve a route that incorporates deuterium into the piperazine ring and/or the methyl group using deuterated reagents.

Protocol: Quality Control Validation of a Deuterated Internal Standard

Before use in a regulated bioanalytical assay, the identity, purity, and isotopic enrichment of the internal standard must be rigorously confirmed.

Objective: To verify the quality of a new batch of (±)-2-Methylpiperazine-d7.

Methodologies:

  • Mass Spectrometry (for Identity and Isotopic Purity):

    • Prepare a dilute solution of the standard in an appropriate solvent (e.g., methanol/water).

    • Infuse the solution directly into a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap.

    • Step 1: Acquire the full scan mass spectrum. Confirm that the observed mass of the primary molecular ion matches the theoretical exact mass of C₅H₅D₇N₂.

    • Step 2: Analyze the isotopic distribution. The peak corresponding to the d7 isotopologue should be the most abundant. The relative intensities of peaks for d0 to d6 will indicate the level of any unlabeled or partially labeled impurities.

    • Acceptance Criterion: Isotopic enrichment should be high, typically ≥98 atom % D, to prevent signal interference with the analyte.[3]

  • Nuclear Magnetic Resonance (¹H NMR) (for Chemical Purity & Labeling Position):

    • Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Step 1: Acquire the ¹H NMR spectrum. The signals corresponding to the positions where deuterium has been substituted should be absent or significantly diminished (to <2% of what would be seen for the unlabeled compound).

    • Step 2: Integrate the remaining proton signals. This confirms the locations of deuterium incorporation and helps identify any proton-containing impurities.

  • Chromatography (HPLC/UPLC) (for Chemical Purity):

    • Develop a chromatographic method capable of separating the parent compound from any potential synthesis-related impurities.

    • Step 1: Inject a concentrated solution of the standard onto the LC system with a UV or MS detector.

    • Step 2: Analyze the resulting chromatogram. The main peak should correspond to the deuterated standard.

    • Acceptance Criterion: Chemical purity should typically be >99% to ensure that impurities do not interfere with the analysis or introduce inaccuracies.[3]

Application Workflow: Bioanalysis with an SIL Internal Standard

The use of (±)-2-Methylpiperazine-d7 as an internal standard is integral to robust bioanalytical workflows. Its purpose is to ensure that the final calculated concentration of the analyte is unaffected by process variability.

Caption: Bioanalytical workflow using a deuterated internal standard.

Comprehensive Safety Data Analysis

Critical Safety Note: Isotopic labeling does not alter the chemical reactivity or biological effect of a molecule in the context of acute hazards. Therefore, (±)-2-Methylpiperazine-d7 must be handled with the same precautions as its non-deuterated parent compound, (±)-2-Methylpiperazine (CAS 109-07-9). The following data is extrapolated from authoritative safety data sheets for the parent compound.

Hazard Identification

(±)-2-Methylpiperazine is classified as a hazardous substance. It is corrosive, flammable, and harmful if swallowed or in contact with skin.[8][12]

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Flammable Solids Category 1🔥DangerH228: Flammable solid
Skin Corrosion Category 1BcorrosiveDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage Category 1corrosiveDangerH318: Causes serious eye damage
Acute Toxicity (Dermal) Category 4WarningH312: Harmful in contact with skin

Data sourced from PubChem and supplier safety data sheets for 2-Methylpiperazine.[8][12]

First-Aid Measures: Emergency Response Protocol

Immediate action is critical in the event of exposure.[13] Always ensure you are wearing appropriate personal protective equipment (PPE) before assisting others.

Objective: To provide immediate and effective first aid following exposure.

  • In Case of Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][14]

    • Remove contact lenses if present and easy to do. Continue rinsing.[14]

    • Seek immediate medical attention. A physician, preferably an ophthalmologist, should be consulted.[15]

  • In Case of Skin Contact:

    • Immediately take off all contaminated clothing and shoes.[12][14]

    • Rinse the affected skin area with large amounts of water and soap for at least 15 minutes.[12]

    • Seek immediate medical attention. Chemical burns may result.[16]

  • In Case of Inhalation:

    • Move the victim to fresh air immediately.[13][14]

    • If the victim is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen.

    • Seek immediate medical attention. [13]

  • In Case of Ingestion:

    • Do NOT induce vomiting. There is a risk of perforating the esophagus and stomach.[13][15]

    • Rinse the mouth thoroughly with water.[14] Have the victim drink two glasses of water if they are conscious and able to swallow.

    • Seek immediate medical attention. [15]

Safe Handling and Storage

Safe laboratory practices are paramount to prevent exposure and accidents. This involves a combination of engineering controls, administrative procedures, and personal diligence.

Caption: Logical relationships for the safe handling of (±)-2-Methylpiperazine-d7.

Storage Requirements:

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15]

  • Sensitivities: The parent compound is hygroscopic and may be light-sensitive.[14] Store protected from moisture and direct sunlight.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[14][16]

Exposure Controls and Personal Protection

Engineering controls (like fume hoods) are the first line of defense, but appropriate PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and/or a face shield.Protects against splashes and dust, preventing severe eye damage.
Skin Protection Flame-retardant, chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Wear antistatic protective clothing if handling large quantities.Prevents skin contact, which can cause severe chemical burns and is harmful.
Respiratory Protection Use a NIOSH-approved respirator with appropriate cartridges (e.g., type P3 for solid particles) if dust or aerosols are generated and ventilation is inadequate.Prevents inhalation of the harmful and corrosive dust/vapors.[15]

Conclusion

(±)-2-Methylpiperazine-d7 is an indispensable tool for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[1] Its role as a stable isotope-labeled internal standard allows researchers to confidently correct for analytical variability, which is critical for decision-making in drug development.[1] However, its utility is paired with significant hazards inherited from its parent compound. The corrosive and flammable nature of this chemical demands rigorous adherence to safety protocols. By understanding the scientific principles of its application and respecting its chemical hazards through diligent use of engineering controls and personal protective equipment, researchers can harness the power of this compound while ensuring a safe laboratory environment.

References

  • Benchchem. Introduction to deuterated internal standards in mass spectrometry.
  • AptoChem.
  • El-Beshlawy, A., et al. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry.
  • ResolveMass Laboratories Inc. (±)2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 | CAS 2363789-19-7.
  • Fisher Scientific.
  • Lifev. 2-Methylpiperazine-d7.
  • Sigma-Aldrich.
  • ChemicalBook. 2-Methylpiperazine Chemical Properties,Uses,Production.
  • Cheméo. Chemical Properties of Piperazine, 2-methyl- (CAS 109-07-9).
  • Santa Cruz Biotechnology.
  • National Center for Biotechnology Information. "2-Methylpiperazine" PubChem Compound Summary.
  • Fisher Scientific.
  • TCI Chemicals. 2-Methylpiperazine | 109-07-9.
  • Sigma-Aldrich. 2-Methylpiperazine 95 109-07-9.
  • Fisher Scientific. 2-Methylpiperazine, 98% 100 g.
  • CymitQuimica. CAS 109-07-9: 2-Methylpiperazine.
  • Merck Millipore.
  • Oak Ridge National Laboratory.
  • ResolveMass Laboratories Inc.
  • Thermo Fisher Scientific. SAFETY DATA SHEET for (S)-(+)-2-Methylpiperazine.
  • Starowicz, M., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed.
  • BOC Sciences. CAS 109-07-9 (2-Methylpiperazine).
  • Wakefield Chemistry Consulting.
  • ChemicalBook. 2-Methylpiperazine synthesis.
  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Med. Chem. Commun. (2024).
  • ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

Solubility of (±)-2-Methylpiperazine-d7 in methanol vs water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (±)-2-Methylpiperazine-d7 in Methanol vs. Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its biopharmaceutical behavior. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of promising drug candidates. (±)-2-Methylpiperazine is a common building block in medicinal chemistry, and its deuterated analog, (±)-2-Methylpiperazine-d7, represents a class of compounds where isotopic substitution is used to enhance metabolic stability.[1][2] Understanding how this modification impacts fundamental properties like solubility is critical for effective formulation and drug delivery strategies.

This technical guide provides a comprehensive analysis of the solubility of (±)-2-Methylpiperazine, offering a framework to predict and evaluate the behavior of its deuterated d7 analog. We will delve into the underlying molecular principles, present a robust experimental protocol for solubility determination, and discuss the comparative solubility in two common polar solvents: methanol and water.

Physicochemical Profile: (±)-2-Methylpiperazine

A thorough understanding of a molecule's intrinsic properties is essential to interpret its solubility. While specific experimental data for the (±)-2-Methylpiperazine-d7 analog is not publicly available, its physicochemical profile is expected to be nearly identical to the parent compound. The primary differences introduced by deuteration relate to the kinetic isotope effect, where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, affecting metabolic pathways rather than equilibrium properties like solubility in a dramatic way.[2] However, subtle changes in properties like melting point and solubility can occur and should be experimentally verified.[3]

Table 1: Physicochemical Properties of (±)-2-Methylpiperazine

PropertyValueSource(s)
Molecular FormulaC₅H₁₂N₂[4][5][6]
Molecular Weight100.16 g/mol [5][6]
AppearanceWhite to yellow crystalline powder/chunks[4][6][7]
Melting Point61-63 °C[6][7]
Boiling Point~155 °C[6][7]
pKa (25 °C)pKa1: ~5.6, pKa2: ~9.6[4][7][8]
logP-0.4[5][9]
Water Solubility (25 °C)78 g/100 mL; 435 g/L[4][6][7][10]

Note: Discrepancies in reported water solubility values exist in public databases, highlighting the importance of standardized internal determination.

Core Principles of Solubility: A Comparative Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play.

  • Water: As a highly polar protic solvent, water's ability to dissolve a solute is dominated by its capacity for hydrogen bonding.[11] Water can act as both a hydrogen bond donor and acceptor.

  • Methanol: Methanol (CH₃OH) is also a polar protic solvent, capable of hydrogen bonding. However, the presence of the non-polar methyl group reduces its overall polarity compared to water.[11][12]

(±)-2-Methylpiperazine contains two secondary amine groups, which can both accept and donate hydrogen bonds, and a non-polar hydrocarbon backbone (the piperazine ring and methyl group). Its high aqueous solubility is a direct result of the strong hydrogen bonding interactions between the amine groups and water molecules. The negative logP value (-0.4) further confirms its hydrophilic nature.[5][9]

In methanol, similar hydrogen bonding interactions are expected. Given that piperazine itself is soluble in methanol[13] and 2-methylpiperazine is soluble in various organic solvents[14], high solubility in methanol is anticipated. The key difference lies in the balance of interactions. Water's smaller size and higher polarity may allow for a more structured and energetically favorable solvation shell around the polar amine groups compared to methanol.[15]

The Impact of Deuteration

Substituting hydrogen with deuterium can subtly alter intermolecular forces. The C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to minor changes in van der Waals interactions and hydrogen bonding strength. While often considered negligible, studies on other molecules, such as flurbiprofen, have shown that deuteration can increase aqueous solubility, in some cases by as much as two-fold.[3] This effect is not universally predictable and underscores the necessity of experimental measurement for each specific compound.[3]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To authoritatively determine the solubility of (±)-2-Methylpiperazine-d7, the gold-standard equilibrium shake-flask method is required.[16] This method measures the thermodynamic solubility, which is the saturation point of a solution in equilibrium with an excess of the solid compound.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_vial Add excess compound to vials prep_solvent Add precise volume of solvent (Methanol/Water) prep_vial->prep_solvent agitate Agitate at constant temperature (e.g., 25°C) for 24-48h prep_solvent->agitate check_eq Sample periodically (e.g., 24h, 48h) agitate->check_eq separate Separate solid/liquid (Centrifugation/Filtration) check_eq->separate supernatant Collect supernatant separate->supernatant dilute Dilute supernatant supernatant->dilute quantify Quantify concentration (e.g., HPLC-UV, LC-MS) dilute->quantify calc calc quantify->calc Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology
  • Preparation: Add an excess amount of (±)-2-Methylpiperazine-d7 solid to several replicate vials (n≥3) for each solvent system. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., Type I water or HPLC-grade methanol) to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[16]

    • Trustworthiness Check: To validate that equilibrium has been achieved, sample vials at multiple time points (e.g., 24h and 48h). If the measured concentration does not significantly change between the time points, equilibrium can be assumed.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid via centrifugation followed by filtration through a low-binding 0.45 µm filter.

  • Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation: Construct a calibration curve from standards of known concentration. Use this curve to determine the concentration of the diluted samples and back-calculate the solubility in the original saturated solution, typically expressed in mg/mL or mol/L.

Results and Comparative Discussion

While experimental data for the deuterated compound is pending, we can analyze the expected outcomes based on the parent compound and established chemical principles.

Table 2: Solubility Data for (±)-2-Methylpiperazine

SolventDielectric Constant (20°C)PolaritySolubility (25 °C)
Water80.1HighVery High (78 g/100 mL)[4][10]
Methanol33.0MediumExpected to be Very High
Discussion

The exceptionally high solubility of (±)-2-Methylpiperazine in water is driven by the two secondary amine functionalities, which readily participate in hydrogen bonding with the dense network of water molecules.[4] This interaction overcomes the crystal lattice energy of the solid compound, allowing it to dissolve freely.

In methanol, solubility is also expected to be very high. Methanol acts as a hydrogen bond donor and acceptor, effectively solvating the amine groups. However, the presence of the non-polar methyl group in methanol makes it a slightly less polar solvent than water.[12] This, combined with its lower hydrogen bond density, may result in a slightly lower, yet still substantial, solubility compared to water. The dissolution process in both solvents is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Diagram of Molecular Interactions

G cluster_solute Solute: (±)-2-Methylpiperazine cluster_water Solvent: Water (H₂O) cluster_methanol Solvent: Methanol (CH₃OH) solute H-N(ring) & -CH₃ water Highly Polar High H-bond Density solute->water Strong H-Bonding (N-H···O, N···H-O) methanol Polar Lower H-bond Density solute->methanol Good H-Bonding + Hydrophobic Interaction (-CH₃) Result_H2O Very High Solubility water->Result_H2O Result_MeOH High Solubility methanol->Result_MeOH

Caption: Solute-Solvent Interactions Driving Solubility.

For (±)-2-Methylpiperazine-d7 , it is hypothesized that the solubility in both solvents will be very similar to the parent compound. Any observed difference is likely to be minor. Based on literature precedent for other deuterated molecules[3], a slight increase in solubility might be observed due to subtle alterations in intermolecular forces. However, only direct experimental measurement using the protocol described above can confirm this hypothesis.

Implications for Drug Development

The high solubility of (±)-2-Methylpiperazine and its deuterated analog in both aqueous and organic media provides significant flexibility in drug development.

  • Formulation: High aqueous solubility simplifies the development of oral and parenteral dosage forms, reducing the need for complex solubilization technologies.

  • Process Chemistry: Solubility in organic solvents like methanol is advantageous for synthesis, purification, and crystallization steps.

  • Biopharmaceutical Prediction: The high water solubility suggests that absorption is unlikely to be limited by the dissolution rate, placing the compound in a favorable position according to the Biopharmaceutics Classification System (BCS).

Conclusion

(±)-2-Methylpiperazine is a highly hydrophilic molecule, demonstrating excellent solubility in polar protic solvents like water and methanol, a characteristic driven by its capacity for hydrogen bonding. Its deuterated analog, (±)-2-Methylpiperazine-d7, is expected to retain this favorable solubility profile, although minor variations are possible due to isotopic effects on intermolecular forces. This guide provides the theoretical framework and a robust experimental protocol necessary for the precise determination and interpretation of its solubility, a critical parameter for advancing any pharmaceutical candidate through the development pipeline.

References

  • Chemistry Stack Exchange. (2018). Comparing the pKb of piperazine and methylpiperazine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • ChemBK. (n.d.). 2-Methylpiperazine. Retrieved from [Link]

  • Fukushima, T., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry.
  • LookChem. (n.d.). Cas 75336-86-6,(R)-(-)-2-Methylpiperazine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 2-methyl- (CAS 109-07-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • Syroeshkin, A. V., et al. (2020). Deuterium Oxide and Deuteration Effects on Pharmacology.
  • Uspenskaya, E. V., et al. (2021).
  • Syroeshkin, A. V., et al. (2020). The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review).
  • Sari, Y., et al. (2023). Effect of methanol solvent concentration on the extraction of bioactive compounds using ultrasonic-assisted extraction (UAE)
  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 25(1), 237-239.
  • Le-Ping, L., et al. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Organic & Biomolecular Chemistry.
  • Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS.
  • Semantic Scholar. (2009).
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • Reddit. (2015). Solubility in water vs methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.6: Solvent Partitioning (Liquid-Liquid Extraction).
  • Hangzhou Ocean Chemical Co., Ltd. (n.d.). Factory supply 2-Methylpiperazine(2-MP) 109-07-9 with low price. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine, (S)-. PubChem Compound Database. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

Sources

Methodological & Application

Sample preparation for piperazine analysis in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Robust Sample Preparation Strategies for the Quantitative Analysis of Piperazine and its Derivatives in Biological Matrices

Introduction: The Piperazine Scaffold and Bioanalytical Challenges

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of clinically successful drugs.[1] Its unique physicochemical properties, including two basic nitrogen atoms, often impart favorable pharmacokinetic characteristics like improved aqueous solubility and oral bioavailability.[2] Consequently, the accurate quantification of piperazine-containing compounds in complex biological matrices such as plasma, serum, and urine is a critical activity throughout the drug development lifecycle.

However, the inherent polarity and basicity of the piperazine moiety, combined with the complexity of biological samples, present significant analytical challenges. Biological matrices are rich in endogenous components like proteins, phospholipids, salts, and metabolites, which can interfere with analysis, primarily through a phenomenon known as the "matrix effect".[3][4][5][6] The matrix effect, which manifests as ion suppression or enhancement in mass spectrometry, can severely compromise the accuracy, precision, and sensitivity of a bioanalytical method.[4][6]

Therefore, a robust, optimized, and validated sample preparation protocol is not merely a preliminary step but the very foundation of a reliable bioanalytical method.[7] Its purpose is threefold: to remove interfering matrix components, to concentrate the analyte to a detectable level, and to transfer the analyte into a solvent compatible with the downstream analytical instrumentation, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8] This guide provides an in-depth analysis of the principal sample preparation techniques—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—offering detailed protocols and expert insights to guide the selection and execution of the most appropriate method for piperazine analysis.

Strategic Selection of a Sample Preparation Technique

The choice of sample preparation method is a critical decision dictated by the specific requirements of the assay. There is no single "best" method; instead, the scientist must balance the need for cleanliness, recovery, sensitivity, throughput, and cost.

Comparative Overview
Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Bulk removal of proteins using an organic solvent, acid, or salt.[9]Fast, simple, inexpensive, high-throughput, generic."Dirty" extracts, high risk of matrix effects, potential for analyte loss via co-precipitation, limited concentration factor.[6]High-concentration analytes, early-stage discovery, high-throughput screening.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[10][11]Cleaner extracts than PPT, good recovery for non-polar compounds, cost-effective.Labor-intensive, requires solvent optimization, formation of emulsions can be problematic, large solvent volumes.Moderately polar to non-polar analytes, assays requiring better cleanliness than PPT.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted with a specific solvent.[12][13]Cleanest extracts, highest analyte concentration, high selectivity, reduced matrix effects, amenable to automation.[6][13]Higher cost per sample, requires method development, can be lower throughput if not automated.Low-concentration analytes, regulatory submission studies, complex matrices, when high sensitivity is required.
Decision-Making Workflow

The following diagram provides a logical pathway for selecting the most appropriate sample preparation technique based on key experimental drivers.

G start Start: Define Assay Requirements sensitivity High Sensitivity Required? (e.g., Low ng/mL or pg/mL LLOQ) start->sensitivity throughput High Throughput Required? (>100 samples/day) sensitivity->throughput No spe Solid-Phase Extraction (SPE) sensitivity->spe Yes cleanliness High Extract Cleanliness Required? (e.g., for regulatory submission) throughput->cleanliness No ppt Protein Precipitation (PPT) throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) cleanliness->lle No cleanliness->spe Yes

Caption: Method selection decision tree.

Protocols and Methodologies

This section provides detailed, step-by-step protocols for each technique, specifically tailored for the analysis of piperazine derivatives in plasma or serum.

Protein Precipitation (PPT)

Principle: This technique utilizes a water-miscible organic solvent to disrupt the solvation shell of proteins, causing them to denature and precipitate out of solution.[9][14] Acetonitrile is the most common precipitant as it tends to remove a higher percentage of proteins compared to methanol.[14]

Expert Insight: While simple, PPT is a crude cleanup method. The resulting supernatant remains rich in phospholipids, which are a primary cause of matrix effects in LC-MS/MS.[6] This method is best employed when analyte concentrations are high enough to permit significant dilution of the final extract before injection, thereby mitigating the impact of matrix components.

Experimental Protocol: Acetonitrile Precipitation

  • Pipette 100 µL of biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add a small volume (e.g., 10 µL) of a working solution of a suitable internal standard (ideally a stable isotope-labeled version of the analyte) to all samples, calibration standards, and quality controls.

  • Add 300 µL of ice-cold acetonitrile. A 3:1 ratio of solvent to sample is standard and effective for precipitating the majority of proteins.[15][16]

  • Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[14]

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate. Avoid disturbing the protein pellet.

  • The supernatant can be injected directly or, more commonly, evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase-compatible solvent to increase concentration.

Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubility between an aqueous phase (the biological sample) and an immiscible organic solvent.[11] For basic compounds like piperazine, the pH of the aqueous sample is raised to deprotonate the nitrogen atoms (N → N:), making the molecule neutral and more soluble in the organic phase.

Expert Insight: The choice of organic solvent is critical and depends on the polarity of the analyte.[11][17] A common starting point for piperazine derivatives is Methyl tert-butyl ether (MTBE) or a mixture like Dichloromethane/Isopropanol. The key to high recovery is adjusting the sample pH to at least 2 units above the highest pKa of the piperazine nitrogens to ensure it is in its neutral, most extractable form.[11]

G cluster_aqueous Aqueous Phase (Sample) cluster_organic Organic Phase (Extraction) cluster_analysis Analysis A1 1. Sample Aliquot (e.g., 200 µL Plasma) A2 2. Add Internal Standard A1->A2 A3 3. Alkalinize (e.g., Add NaOH to pH > 10) A2->A3 A4 Piperazine (Basic) Now Neutral & Lipophilic A3->A4 B1 4. Add Organic Solvent (e.g., MTBE) B2 5. Vortex/Mix (Partitioning Occurs) B1->B2 B3 6. Centrifuge (Phase Separation) B2->B3 C1 7. Transfer Organic Layer B3->C1 C2 8. Evaporate & Reconstitute C1->C2 C3 9. Inject for LC-MS/MS C2->C3

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Experimental Protocol: LLE for Piperazine Derivatives

  • Pipette 200 µL of biological sample into a glass tube.

  • Add the internal standard.

  • Add 50 µL of 1M Sodium Hydroxide (NaOH) to raise the pH above 10. Confirm the pH with a micro-pH probe during method development.

  • Add 1 mL of MTBE.

  • Cap and vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Principle: SPE is a form of digital chromatography where the analyte is retained on a solid sorbent while the matrix interferences are washed away.[12] For piperazine, a basic compound, a mixed-mode cation exchange (MCX) sorbent is exceptionally effective.[18] This sorbent provides dual retention mechanisms: reversed-phase (for hydrophobic interactions) and strong cation exchange (for ionic interactions).[18][19]

Expert Insight: The power of mixed-mode SPE lies in its orthogonality. After loading the sample at a low pH (where piperazine is positively charged and retained by ion exchange), you can use a strong organic wash (e.g., 100% methanol) to remove hydrophobic interferences without disrupting the stronger ionic retention. The analyte is then eluted by using a basic organic solvent, which neutralizes the piperazine, breaking the ionic bond with the sorbent.[18] This results in exceptionally clean extracts.

G start SPE Cartridge (Mixed-Mode Cation Exchange) step1 Condition Methanol start->step1:f0 step2 Equilibrate Acidified Water (e.g., pH 6) step1:f0->step2:f0 step3 Load Pre-treated Sample (acidified) step2:f0->step3:f0 step4 Wash 1 Acidic Wash (e.g., Acetic Acid) step3:f0->step4:f0 waste1 step3:f1->waste1 Matrix Interferences step5 Wash 2 Organic Wash (e.g., Methanol) step4:f0->step5:f0 waste2 step4:f1->waste2 Weakly Bound Interferences step6 Elute Basic Organic Solvent (e.g., 5% NH₄OH in Methanol) step5:f0->step6:f0 waste3 step5:f1->waste3 Hydrophobic Interferences collect step6:f1->collect Clean Analyte Fraction

Caption: Workflow for Mixed-Mode Solid-Phase Extraction (SPE).

Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE

  • Sample Pre-treatment: Dilute 200 µL of plasma 1:1 with 200 µL of 4% phosphoric acid in water. Add internal standard. Vortex to mix. This step ensures the piperazine analyte is fully protonated (positively charged).[20]

  • Condition: Condition the MCX SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Wash with 1 mL of 0.1M acetic acid. This removes polar interferences.

  • Wash 2: Wash with 1 mL of methanol. This removes non-polar interferences like phospholipids that are retained by reversed-phase. The analyte remains bound by the strong cation exchange mechanism.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic eluent neutralizes the piperazine, disrupting its ionic interaction with the sorbent.[19]

  • Finalize: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Method Validation and Scientific Integrity

A developed sample preparation protocol is incomplete until it has been rigorously validated. According to regulatory bodies like the U.S. Food and Drug Administration (FDA), bioanalytical method validation is the process of establishing that a method is reliable and reproducible for its intended use.[21][22]

Key validation parameters heavily influenced by sample preparation include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[21] A clean extraction is key to achieving high selectivity.

  • Accuracy & Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.[21] Inefficient or inconsistent sample preparation will lead to poor accuracy and precision.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.[22]

  • Matrix Effect: The suppression or enhancement of analyte response due to co-eluting matrix components.[3][4] This is assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to that in a neat solution.[4][6] An effective sample preparation method, particularly SPE, is the primary strategy to minimize matrix effects.[6]

  • Stability: Ensuring the analyte is stable throughout the sample preparation process (e.g., freeze-thaw cycles, bench-top stability).[21]

Every protocol described herein must be subjected to this validation process to ensure it generates trustworthy and scientifically defensible data for pharmacokinetic, toxicokinetic, or bioequivalence studies.[21]

References

  • InfinixBio. (2026, February 9). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Li, W., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Journal of Chromatography B, 878(11-12), 853-859. Retrieved from [Link]

  • Bioanalysis Zone. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Xu, R., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095-1098. Retrieved from [Link]

  • Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • Ma, J., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 259-262. Retrieved from [Link]

  • Idaho State Police. (2014). Urine general drug extraction rev 7. Retrieved from [Link]

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE?. Retrieved from [Link]

  • Biotage. (2025, December 5). Current methodologies for drugs of abuse urine testing, part 1. Retrieved from [Link]

  • ResearchGate. (2018). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, January 29). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SPE for biological fluids. Retrieved from [Link]

  • LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

Sources

Application Note: Metabolic Stability Profiling of Deuterated 2-Methylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The strategic substitution of hydrogen with deuterium (the "Deuterium Switch") is a validated medicinal chemistry tactic to improve the pharmacokinetic (PK) profile of lead compounds without altering their pharmacodynamics. 2-Methylpiperazine is a ubiquitous pharmacophore in drug development (e.g., antipsychotics, antihistamines) but is metabolically vulnerable to oxidative ring opening and N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes.

This Application Note provides a rigorous protocol for evaluating the metabolic stability of deuterated 2-methylpiperazine analogs. By leveraging the Kinetic Isotope Effect (KIE) , researchers can quantify the reduction in intrinsic clearance (


) and the extension of half-life (

). This guide details the experimental workflow, from microsomal incubation to LC-MS/MS analysis, ensuring data integrity compliant with FDA In Vitro Metabolism guidance.

Mechanism of Action: The Kinetic Isotope Effect (KIE)[1]

The Physics of Stabilization

The primary justification for deuteration lies in the Zero Point Energy (ZPE) difference.[1] The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the greater mass of the deuterium nucleus.[1][2]

  • Bond Dissociation Energy (BDE): A C-D bond is approximately 1.2–1.5 kcal/mol stronger than a C-H bond.

  • CYP450 Catalysis: The rate-limiting step in CYP450 metabolism is often the abstraction of a hydrogen atom.[1][2] If this abstraction is the rate-determining step (RDS), substituting H with D increases the activation energy (

    
    ), significantly slowing the reaction rate (
    
    
    
    ).
Metabolic Soft Spots on 2-Methylpiperazine

In 2-methylpiperazine, the metabolic liabilities are typically:

  • 
    -Carbon Oxidation:  The carbons adjacent to the nitrogen atoms (C3, C5, C6) are prone to oxidation.
    
  • N-Dealkylation: If the piperazine is substituted, oxidative cleavage often occurs at the

    
    -carbon.
    
  • Methyl Group Oxidation: The C2-methyl group can undergo hydroxylation.

Diagram 1: Mechanism of CYP450 Stabilization (KIE)

KIE_Mechanism Substrate_H Drug-H (2-Methylpiperazine) TS_H Transition State (Lower Activation Energy) Substrate_H->TS_H Fast C-H Abstraction Substrate_D Drug-D (Deuterated Analog) TS_D Transition State (Higher Activation Energy) Substrate_D->TS_D Slow C-D Abstraction (Primary KIE) CYP CYP450 (Heme-Iron) CYP->TS_H CYP->TS_D Metabolite Oxidized Metabolite (Cleared Drug) TS_H->Metabolite Rapid Clearance TS_D->Metabolite Reduced Clearance

Caption: Comparative pathway showing the higher activation energy barrier for C-D bond cleavage, resulting in reduced metabolite formation.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the in vitro intrinsic clearance (


) of non-deuterated (H-2MP) and deuterated (D-2MP) analogs.
Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

    • Note: For preclinical species scaling, run parallel assays with Rat (RLM) and Mouse (MLM) microsomes.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2) OR commercially available 10 mM NADPH solution.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or a structural analog distinct from the test compounds).

Incubation Workflow

Critical Control: Ensure the deuterated and non-deuterated compounds are tested in separate wells to avoid cross-talk in MS ionization, though they may be pooled if mass resolution allows and no ion suppression occurs.

StepActionCritical Parameter
1. Preparation Prepare 1 µM test compound solution in Phosphate Buffer (0.1% DMSO final).Low DMSO (<1%) prevents CYP inhibition.
2. Pre-incubation Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound. Incubate at 37°C for 5 min.Equilibrates temperature; checks for non-NADPH stability.
3. Initiation Add NADPH solution to start the reaction.[3]

starts immediately upon addition.
4. Sampling Remove aliquots (50 µL) at

min.
Precision in timing is vital for slope calculation.
5. Quenching Dispense aliquot into 150 µL Ice-cold ACN + IS. Vortex immediately.Stops metabolism instantly; precipitates proteins.
6. Processing Centrifuge at 4,000 rpm for 20 min at 4°C.Pellets microsomes; supernatant used for LC-MS.
Diagram 2: Experimental Workflow

Protocol_Workflow cluster_sampling Sampling Loop (0-60 min) Start Start: Master Mix Prep (Microsomes + Buffer + Compound) PreWarm Pre-Incubation (37°C, 5 min) Start->PreWarm Initiate Initiate Reaction (Add NADPH) PreWarm->Initiate Sample Extract 50µL Aliquot Initiate->Sample Quench Quench (ACN + Internal Std) Sample->Quench Centrifuge Centrifugation (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Quantification) Centrifuge->Analysis

Caption: Step-by-step workflow for microsomal stability incubation and sample processing.

Analytical Method: LC-MS/MS Conditions

2-Methylpiperazine derivatives are small, polar, basic amines. Standard C18 columns often yield poor retention.

Chromatography (HPLC/UPLC)
  • Column: Phenyl-Hexyl or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are recommended for enhanced retention of polar piperazines.

    • Example: Phenomenex Kinetex F5 or Waters XBridge Phenyl (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 ensures protonation of basic nitrogens).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B over 3-5 minutes) is usually sufficient for "crash and shoot" stability assays.

Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI) Positive mode.[4][5]

  • MRM Transitions:

    • H-Analog: Monitor parent

      
       characteristic fragment.
      
    • D-Analog: Monitor parent

      
       fragment.
      
    • Note: If the deuteration is on the methyl group (

      
      ), the parent mass shifts by +3 Da. Ensure the fragment ion monitored also contains the deuterium label to avoid "cross-talk" with the non-deuterated background.
      

Data Analysis & Calculations

Determining Half-Life ( )

Plot the natural logarithm (


) of the % Remaining  (Peak Area Ratio of Compound/IS) versus Time .



Calculating Intrinsic Clearance ( )

Scale the elimination rate constant to the microsomal protein concentration.



Calculating the Deuterium Isotope Effect


  • KIE

    
     1:  No stabilization (metabolism is not C-H bond cleavage limited, or "metabolic switching" occurred).
    
  • KIE > 2: Significant stabilization (C-H bond cleavage is rate-determining).

Self-Validation & Quality Control

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the assay must include:

  • Positive Control: Verapamil or Propranolol (High clearance compounds). Must show >80% depletion in 30 min.

  • Negative Control: Warfarin (Low clearance) or incubation without NADPH . Must show <10% depletion.[5]

  • Mass Balance Check: If

    
     decreases for the deuterated compound, ensure no new metabolites appear. Sometimes, blocking one site (e.g., the methyl group) forces the enzyme to attack the ring nitrogens (N-oxidation), negating the stability benefit. This is called "Metabolic Switching." 
    

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard Textbook Reference).
  • Wohlfarth, A., et al. (2010).[4] LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry.[3][4][5][6][7][8] [Link]

Sources

Troubleshooting & Optimization

Preventing deuterium exchange in (±)-2-Methylpiperazine-d7 analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deuterium Exchange & Ensuring Analytical Integrity Product: (±)-2-Methylpiperazine-d7 (Internal Standard) Application: LC-MS/MS Quantification (Nitrosamine precursors, Pharmacokinetics)

Executive Summary

You are likely experiencing one of two phenomena: rapid exchange of labile protons (which is normal) or catalytic exchange of carbon-bound deuteriums (which is a critical failure).

(±)-2-Methylpiperazine-d7 is a secondary amine. The stability of its deuterium label depends entirely on where the deuterium is located.

  • Stable Sites (C-D): Deuterium atoms on the carbon backbone or methyl group are kinetically stable under neutral conditions.

  • Labile Sites (N-D): If your standard includes deuterated amines (

    
    ), these will exchange with protic solvents (water, methanol) instantaneously . This is not a defect; it is basic chemistry.
    

This guide troubleshoots "perceived" vs. "actual" exchange and provides protocols to prevent the latter.

Module 1: The Science of Exchange (Mechanism)

To prevent exchange, you must understand the mechanism. Deuterium loss in piperazines occurs via Alpha-Deprotonation or Acid-Catalyzed Enolization .

1.1 The Vulnerability: Alpha-Carbons

The hydrogen atoms adjacent to the nitrogen (the


-carbons) are weakly acidic. Under harsh pH conditions, these can be removed, forming a transient intermediate that allows a solvent proton (

) to replace the deuterium (

).
  • Risk Factor 1: High pH (>10): Strong bases can deprotonate the

    
    -carbon, leading to racemization and H/D scrambling.
    
  • Risk Factor 2: High Temperature + Acid: Promoting ring opening or iminium ion formation.

1.2 Visualization: The Exchange Pathway

The following diagram illustrates how harsh conditions compromise the d7 label.

DeuteriumExchange cluster_prevention Prevention Zone Start (±)-2-Methylpiperazine-d7 (Stable State) Condition Trigger: High pH (>10) or High Temp Acid Start->Condition Exposure Intermediate Intermediate: Carbanion/Iminium Species (Planar Transition) Condition->Intermediate Activation Exchange Solvent Interaction: H+ from H2O replaces D Intermediate->Exchange Scrambling Result Degraded Standard: Loss of Mass (+H, -D) Racemization Exchange->Result Irreversible

Figure 1: Mechanism of deuterium loss at the alpha-carbon position. Note that standard N-H exchange is instantaneous and not depicted here as a failure mode.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose your specific issue.

Scenario A: "My parent mass is lower than expected by ~1-2 Da immediately upon dissolution."
  • Cause: You are likely looking at N-H exchange . If your certificate of analysis (CoA) implies the amine protons were deuterated (

    
    ), they have swapped with protons in your water/methanol mobile phase.
    
  • Verdict: Normal Behavior.

  • Solution: Do not track

    
     mass. Only track the mass shift provided by the Carbon-Deuterium skeleton. Ensure your MRM transitions account for 
    
    
    
    (active) rather than
    
    
    .
Scenario B: "I see a gradual loss of signal intensity over 24 hours in the autosampler."
  • Cause: Back-Exchange or Derivatization Instability . If your sample is in an acidic matrix (e.g., 0.1% Formic Acid) for too long, or if you used a derivatizing agent (like Dansyl Chloride) with excess heat, you may be forcing C-D exchange.

  • Verdict: Experimental Error.

  • Solution:

    • Keep autosampler temperature at 4°C .

    • Buffer samples to pH 4.0 - 8.0 immediately after processing. Avoid storing in strong acid.

Scenario C: "The retention time of the d7 standard is different from the native analyte."
  • Cause: Deuterium Isotope Effect. Deuterated compounds are slightly more lipophilic and have different vibrational energy, often causing them to elute slightly earlier than the non-deuterated analog on RPLC columns.

  • Verdict: Analytical Artifact.

  • Solution: Widen your retention time window. This is not chemical exchange; it is physical chromatography physics.

Module 3: Best Practice Protocols

To ensure zero loss of the C-D label, follow this "Self-Validating" workflow.

Protocol 1: Safe Stock Preparation
  • Solvent: Dissolve neat standard in Methanol-d4 (CD3OD) if you wish to preserve N-D for NMR, or standard LC-MS Grade Methanol if you only care about the carbon skeleton (recommended).

  • Storage: Store aliquots at -20°C or lower.

  • Container: Amber glass silanized vials to prevent surface adsorption (amines stick to glass).

Protocol 2: Sample Preparation (LC-MS)
  • Step 1: Reconstitute the IS in a buffer, not pure water. Pure water can absorb CO2, becoming acidic (pH ~5.5).

  • Step 2: Use Ammonium Formate (10mM, pH 3.5-4.0) rather than strong acids like TFA.

  • Step 3: If derivatizing (e.g., for nitrosamine analysis), limit reaction temperature to 60°C max. Higher temps catalyze alpha-exchange.

Protocol 3: Data Validation (The "Is it exchanging?" Test)

Run this validation sequence before your main batch:

  • T0: Inject Standard immediately after prep.

  • T24: Inject the same vial after 24 hours at room temp.

  • Compare: If the peak area ratio (IS/Native) shifts >5%, or if the isotopic distribution (M+6 vs M+7) changes, you have chemical instability.

Module 4: Workflow Visualization

Workflow Stock Neat Standard (Store -20°C, Dark) Solvent Solvent Selection Use MeOH (LC-MS Grade) Avoid D2O unless NMR Stock->Solvent Dissolve Prep Sample Prep Maintain pH 4-8 Avoid strong bases (pH >10) Solvent->Prep Spike into Matrix Deriv Derivatization (Optional) Max Temp: 60°C Time: <30 mins Prep->Deriv If required Analysis LC-MS Analysis Watch for RT Shift (Isotope Effect) Prep->Analysis Direct Inject Deriv->Analysis Quench & Inject

Figure 2: Optimized workflow to minimize deuterium scrambling risks.

Module 5: Frequently Asked Questions (FAQs)

Q: My standard is labeled "d7", but I only see a +4 Da shift. Why? A: Check the label position.[1][2] "d7" often implies a mix of ring and methyl deuteration. However, if 3 deuteriums are on the Nitrogen atoms (in a salt form, e.g., DCl salt), they will wash out instantly in water. Verify if your "d7" refers to the cation or the neutral molecule.

Q: Can I use D2O as a mobile phase to prevent exchange? A: You can, but it is expensive and usually unnecessary. Using D2O will keep N-D sites deuterated, but it alters the viscosity and pH (pD) of the chromatography, changing retention times significantly. It is better to let the N-D exchange to N-H and quantify based on the stable C-D backbone.

Q: I am analyzing N-Nitroso-2-methylpiperazine. Does the d7 standard work? A: Yes, but be careful during the nitrosation step. If you are simulating gastric conditions (low pH), the d7 label on the ring is generally stable, but the rate of exchange increases below pH 2. Keep exposure to strong acid short (< 2 hours).

References
  • Isotope Effects in Liquid Chromatography. Source: Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." URL:[Link]

  • Mechanisms of Hydrogen-Deuterium Exchange. Source: National Institutes of Health (PMC). "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers." URL:[Link]

Sources

Resolving peak tailing of piperazine-d7 in reverse phase LC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing of Piperazine-d7 in Reverse Phase LC

Executive Summary: The "Sticky" Base Challenge

User: Bioanalytical Scientists, DMPK Researchers Molecule: Piperazine-d7 (Internal Standard) Issue: Asymmetric peak shape (Tailing Factor > 1.[1]5) leading to integration errors and poor quantitation accuracy.

Application Scientist Note: Piperazine-d7 is a small, highly polar, cyclic diamine. It is deceptively difficult to chromatograph because it possesses two basic nitrogen atoms with pKa values of approximately 9.73 and 5.35 [1]. In typical low-pH LC-MS mobile phases (pH 2.5–3.5), piperazine exists as a dication (doubly positively charged).

The root cause of tailing is rarely the column "quality" but rather a fundamental mismatch between the molecule's charge state and the column's surface chemistry. The dicationic piperazine interacts electrostatically with residual anionic silanols (Si-O⁻) on the stationary phase, causing a "drag" effect known as secondary interaction.

Module 1: The Mechanism of Failure

Why does my peak look like a shark fin?

In Reverse Phase Liquid Chromatography (RPLC), we rely on hydrophobic interaction for retention. However, silica-based columns have residual silanol groups.[1] Even "end-capped" columns have exposed silanols.

  • The Ion-Exchange Trap: At pH > 3.5, silanols begin to deprotonate (Si-OH

    
     Si-O⁻).
    
  • The Attraction: Piperazine-d7 is fully protonated (Positive). The Silanol is deprotonated (Negative).

  • The Result: The molecule "sticks" to the silica surface via cation-exchange rather than partitioning into the C18 layer. This slow desorption creates the tail.

Visualizing the Interaction (Mechanism)

PiperazineInteraction Piperazine Piperazine-d7 (Doubly Charged ++) C18 C18 Ligand (Hydrophobic Interaction) Piperazine->C18 Desired Retention (Fast Kinetics) Silanol Residual Silanol (Si-O-) (Cation Exchange Site) Piperazine->Silanol Secondary Interaction (Slow Kinetics = Tailing) PeakShape Chromatographic Result C18->PeakShape Gaussian Peak Silanol->PeakShape Tailing Peak

Figure 1: The competition between hydrophobic retention (Green) and silanol cation-exchange (Red) that causes tailing.

Module 2: Mobile Phase Optimization

The First Line of Defense: Chemistry before Hardware.

Q: I am using 0.1% Formic Acid. Why is it tailing? A: Formic acid provides pH control (~pH 2.7) but has low ionic strength .[2] It protonates the piperazine but fails to effectively "mask" the silanols. The silanols, though mostly protonated at pH 2.7, still have enough activity to grab the doubly charged piperazine.

Q: Should I use TFA (Trifluoroacetic Acid)? A: TFA is the "magic bullet" for peak shape because it acts as an ion-pairing agent . The Trifluoroacetate anion pairs with the Piperazine cation, neutralizing it and forming a hydrophobic complex.

  • The Downside: TFA causes severe signal suppression in MS/MS (Electrospray Ionization). Avoid >0.05% TFA if sensitivity is critical [2].

The "Golden Rule" Protocol: Ionic Strength

If you cannot use high pH (see Module 3), you must increase ionic strength to suppress the ion-exchange mechanism.

Additive StrategyMechanismMS CompatibilityRecommendation
0.1% Formic Acid pH control only. Low ionic strength.[2][3][4]ExcellentPoor for Piperazine.
10mM Ammonium Formate + 0.05% Formic Acid pH control + Ionic Shielding . Ammonium ions (NH4+) compete with Piperazine for Silanol sites.GoodRecommended (Start here).
0.05% TFA Ion-Pairing + pH control.Poor (Signal Suppression)Use only if sensitivity allows.
10mM Ammonium Bicarbonate (pH 10) Neutralizes the Piperazine (removes charge).Excellent (Negative mode) / Good (Positive)Best Shape (Requires Hybrid Column).
Module 3: Column Selection Strategy

Hardware solutions when chemistry isn't enough.

Q: My standard C18 column still tails despite buffer optimization. What now? A: Standard silica C18 columns are often "Type B" silica. While high purity, they still suffer from silanol activity. You need to switch the support technology.

Recommended Column Technologies
  • Charged Surface Hybrid (CSH):

    • Mechanism:[1][5][6][7][8] These particles have a modification that applies a low-level positive charge to the surface.[2]

    • Why it works: The positive surface repels the positive Piperazine-d7, preventing it from ever reaching the silanols [3].

    • Verdict: This is the industry standard solution for basic amines in low ionic strength mobile phases (like Formic acid).

  • High-pH Stable Hybrid (e.g., BEH):

    • Mechanism:[1][5][6][7][8] Ethylene-Bridged Hybrid (BEH) particles resist dissolution at high pH.

    • Protocol: Run the mobile phase at pH 10 (Ammonium Hydroxide/Bicarbonate). At pH 10, Piperazine (pKa 9.73) is largely uncharged. Neutral molecules do not interact with silanols.

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Mechanism:[1][5][6][7][8] Uses a polar stationary phase (Silica, Amide) with high organic mobile phase.

    • Why it works: Piperazine is very polar (LogP < 0). HILIC retains it strongly without the hydrophobic/silanol competition issues seen in RPLC.

Decision Tree: Troubleshooting Workflow

TroubleshootingTree Start Problem: Piperazine-d7 Tailing CheckMP Step 1: Check Mobile Phase Are you using only Formic Acid? Start->CheckMP AddSalt Action: Add 10mM Ammonium Formate (Increase Ionic Strength) CheckMP->AddSalt Yes CheckpH Step 2: Can you use High pH? CheckMP->CheckpH No (Already using buffer) AddSalt->CheckpH Still Tailing? HighpH Action: Switch to pH 10 (Requires Hybrid Column) CheckpH->HighpH Yes (Column Stable > pH 9) CheckCol Step 3: Column Selection (Low pH Constraints) CheckpH->CheckCol No (Silica Column / MS Constraints) SwitchCSH Action: Switch to CSH C18 (Surface Charge Repulsion) CheckCol->SwitchCSH RPLC Preferred SwitchHILIC Action: Switch to HILIC Mode (Amide/Silica) CheckCol->SwitchHILIC Retention too low on C18

Figure 2: Step-by-step logic for resolving basic amine tailing.

Module 4: System & Sample Prep Factors

The "Ghost" Tailing Causes.

Q: I switched columns and buffers, but I still see a "smear" or tail. Is it the system? A: Yes. Piperazine is "sticky."

  • Injector Carryover: Basic amines often adsorb to the injection needle or valve rotor seal (Vespel/Tefzel).

    • Fix: Ensure your needle wash solvent contains acid (e.g., 90:10 Water:MeOH + 0.5% Formic Acid ). The acid ensures the piperazine remains soluble and positively charged in the wash waste, rather than sticking to the plastic parts.

  • Sample Solvent Mismatch: Injecting Piperazine dissolved in 100% Acetonitrile into a high-aqueous initial gradient can cause "breakthrough" or distorted peak shapes due to solubility mismatch.

    • Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN + Buffer).

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • McCalley, D. V. (2005). The effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Improving Peak Shape for Basic Compounds. Retrieved from [Link][2]

Sources

Technical Support Center: (±)-2-Methylpiperazine-d7 Recovery in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting low recovery of (±)-2-Methylpiperazine-d7 in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during bioanalytical method development. The following question-and-answer format addresses specific issues, explains the underlying scientific principles, and provides actionable, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: My recovery of (±)-2-Methylpiperazine-d7 is consistently low, but the recovery of the non-deuterated analyte is acceptable. What could be the cause?

A1: This points towards a potential issue related to the deuterated internal standard (IS) itself, rather than a fundamental flaw in the extraction methodology for the methylpiperazine structure. Here are the primary suspects:

  • Isotopic Exchange: Deuterium atoms, especially on heteroatoms or activated carbons, can sometimes exchange with protons from the sample matrix or solvents.[1] While C-D bonds are generally stable, the specific position of the deuterium atoms on the d7-labeled compound could be susceptible to exchange under certain pH or temperature conditions.

  • Differential Matrix Effects: Even with co-elution, the analyte and its deuterated internal standard can experience different degrees of ion suppression or enhancement.[2][3] This "isotope effect" can be caused by slight differences in retention time, exposing them to varying concentrations of matrix components like phospholipids.[4][5]

  • Purity and Stability of the Standard: Verify the isotopic purity and chemical stability of your (±)-2-Methylpiperazine-d7 standard. Impurities or degradation products will lead to an inaccurate starting concentration and consequently, low calculated recovery.[6][7] It's also crucial to ensure proper storage conditions to prevent degradation or H/D exchange.[6]

Q2: I'm observing low recovery with all three common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Where should I start my investigation?

A2: When low recovery is observed across different extraction platforms, it suggests a more fundamental issue with the analyte's interaction with the biological matrix or the analytical workflow. A systematic approach is crucial.

Troubleshooting Workflow: A Systematic Approach

The following diagram outlines a logical progression for troubleshooting low recovery issues.

Troubleshooting_Workflow cluster_B Analyte & Standard Integrity cluster_C Sample Preparation cluster_D LC-MS/MS System A Start: Low Recovery of (±)-2-Methylpiperazine-d7 B Step 1: Analyte & Standard Integrity A->B Begin Here C Step 2: Sample Preparation Investigation B->C If IS is stable E Solution Found B->E If IS is unstable/ impure D Step 3: LC-MS/MS System Evaluation C->D If recovery still low C->E If recovery improves D->E Resolution B1 Check IS Purity & Stability (CoA, Storage Conditions) B2 Assess Plasma Stability (Incubation Study) B1->B2 C1 Evaluate pH Effects (Adjust sample pH pre-extraction) C2 Investigate Non-Specific Binding (Adsorption to Labware) C1->C2 C3 Optimize Extraction Technique C2->C3 D1 Assess Matrix Effects (Post-Column Infusion) D2 Optimize Chromatography (Separate from Phospholipids) D1->D2

Caption: A step-by-step workflow for diagnosing low analyte recovery.

In-Depth Troubleshooting Guides

Guide 1: Investigating pH-Dependent Extraction Efficiency

Q: How does pH affect the recovery of (±)-2-Methylpiperazine-d7, and how can I optimize it?

A: (±)-2-Methylpiperazine is a basic compound with two pKa values. Its charge state, and therefore its solubility and interaction with extraction media, is highly dependent on pH.[8][9][10]

  • The Chemistry: At a pH below its pKa values, the piperazine nitrogens will be protonated, making the molecule charged and highly water-soluble. In this state, it will have poor affinity for reversed-phase SPE sorbents and non-polar LLE solvents.[11][12][13] Conversely, at a pH above its pKa values, the molecule will be in its neutral, more lipophilic form, making it suitable for extraction into organic solvents.[14]

  • Potential Problem: If your plasma sample is not adequately basified before extraction, a significant portion of the (±)-2-Methylpiperazine-d7 will remain in the aqueous phase, leading to low recovery.

  • Sample Preparation: Prepare replicate plasma samples spiked with (±)-2-Methylpiperazine-d7.

  • pH Adjustment: Adjust the pH of the plasma samples to a range of values (e.g., pH 8, 9, 10, 11, and 12) using a suitable base like ammonium hydroxide or sodium hydroxide.[15]

  • Extraction: Perform your chosen extraction method (LLE or SPE) on each of the pH-adjusted samples.

  • Analysis: Analyze the extracts by LC-MS/MS and compare the recovery at each pH level.

Table 1: Example pH Optimization Data for LLE

Sample pHExtraction SolventAverage Recovery (%)%RSD (n=3)
7.4 (unadjusted)Methyl-tert-butyl ether (MTBE)35.28.5
9.0Methyl-tert-butyl ether (MTBE)75.84.2
10.0Methyl-tert-butyl ether (MTBE)92.12.1
11.0Methyl-tert-butyl ether (MTBE)93.51.8
12.0Ethyl Acetate68.05.3
Guide 2: Addressing Non-Specific Binding and Adsorption

Q: Could my analyte be sticking to labware, and how can I prevent this?

A: Yes, basic compounds like methylpiperazine can adsorb to negatively charged surfaces, such as silanol groups on glass and some plastics.[13][16] This non-specific binding can be a significant source of analyte loss, especially at low concentrations.

  • The Mechanism: Adsorption occurs due to electrostatic interactions between the charged analyte and the surface. This can happen at any stage of the workflow, from sample collection tubes to autosampler vials.

  • Use Low-Binding Labware: Employ polypropylene or other low-protein-binding microcentrifuge tubes and 96-well plates.

  • Solvent Rinsing: Before use, rinse glassware with a solvent that will be used in the extraction to passivate active sites.

  • BSA Coating: For particularly problematic adsorption, incubating labware with a solution of Bovine Serum Albumin (BSA) can block non-specific binding sites.[16]

  • pH Control: Maintaining a pH that ensures the analyte is in its neutral form can reduce electrostatic interactions with surfaces.

Guide 3: Optimizing Sample Cleanup to Combat Matrix Effects

Q: I suspect ion suppression from plasma components is the issue. How can I improve my sample cleanup?

A: Ion suppression is a common challenge in LC-MS/MS bioanalysis, where co-eluting matrix components compete with the analyte for ionization, reducing its signal.[17][18][19] Phospholipids are major contributors to matrix-induced ion suppression in plasma samples.[4][5][20]

  • The Problem: If your chromatographic method does not adequately separate (±)-2-Methylpiperazine-d7 from the bulk of the plasma phospholipids, you will likely experience significant and variable ion suppression, leading to poor recovery and reproducibility.[20]

  • Solid-Phase Extraction (SPE):

    • Mixed-Mode Cation Exchange SPE: This is often the most effective technique for basic compounds.[11][21] The sorbent has both reversed-phase and ion-exchange properties. Under acidic conditions, the analyte is charged and binds to the cation exchange groups.[11] Interferences can be washed away, and the analyte is then eluted by changing the pH to neutralize it.

    • Phospholipid Removal Plates: Specialized SPE plates are designed to specifically remove phospholipids while allowing the analyte to pass through.[20]

  • HybridSPE®-Phospholipid Technology: This technique combines the simplicity of protein precipitation with the cleanup power of SPE for phospholipid removal.[20]

  • Condition: Condition the SPE cartridge with methanol, followed by an equilibration step with an acidic buffer (e.g., 2% phosphoric acid).[11]

  • Load: Dilute the plasma sample with the acidic buffer and load it onto the cartridge.

  • Wash 1: Wash with the acidic buffer to remove polar interferences.

  • Wash 2: Wash with an organic solvent like methanol to remove non-polar interferences, including phospholipids.[11]

  • Elute: Elute the (±)-2-Methylpiperazine-d7 with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporate and Reconstitute: Dry down the eluate and reconstitute in a mobile phase-compatible solvent.

Visualizing the Problem: Analyte Loss Pathways

The following diagram illustrates the potential points of analyte loss during a typical sample preparation workflow.

Analyte_Loss_Pathway Start Plasma Sample with (±)-2-Methylpiperazine-d7 Precipitation Protein Precipitation Start->Precipitation Supernatant Supernatant Transfer Precipitation->Supernatant Loss1 Incomplete Precipitation/ Analyte trapped in pellet Precipitation->Loss1 Evaporation Evaporation Supernatant->Evaporation Loss2 Adsorption to Labware (Tubes, Pipette Tips) Supernatant->Loss2 Reconstitution Reconstitution Evaporation->Reconstitution Loss3 Analyte Volatility/ Degradation Evaporation->Loss3 Injection LC-MS/MS Analysis Reconstitution->Injection Loss4 Poor Solubility in Reconstitution Solvent Reconstitution->Loss4 Loss5 Ion Suppression in MS Source Injection->Loss5

Caption: Potential sources of analyte loss during sample preparation.

Final Checklist

If you are still experiencing low recovery after following these guides, consider this final checklist:

  • Analyte Stability in Plasma: Has the stability of (±)-2-Methylpiperazine-d7 in plasma been confirmed at the storage and processing temperatures?[22] Perform an incubation study to rule out enzymatic degradation.

  • Internal Standard Concentration: Is the concentration of the internal standard appropriate? An excessively high concentration can cause detector saturation or interfere with analyte ionization.[2][7]

  • Chromatographic Peak Shape: Poor peak shape can lead to inaccurate integration and low calculated recovery. Ensure your chromatography is optimized.

  • Instrumental Parameters: Re-verify MS source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy).

By systematically addressing each of these potential issues, you can effectively troubleshoot and resolve low recovery of (±)-2-Methylpiperazine-d7 in your plasma-based bioanalytical assays.

References

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available from: [Link]

  • Li, W., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(4), 457-468. Available from: [Link]

  • Little, J. L., et al. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma.
  • Patel, K., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Research, 1(1), 1-8. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • Yamashita, K., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, 95(40), 15003-15010. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Agilent. (2017). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Available from: [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available from: [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Available from: [Link]

  • LCGC. (2014). Troubleshooting. Available from: [Link]

  • LCGC International. (2022). Understanding and Improving Solid-Phase Extraction. Available from: [Link]

  • Veeprho. (2024). Solid-Phase Extraction (SPE). Available from: [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]

  • ResearchGate. Influence of pH of Piperazine strip ionization and fraction of extraction. Available from: [Link]

  • Confirmatory Testing & Analytical Challenges Forum. (2025). Low recovery factor & Validation Issue. Available from: [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available from: [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available from: [Link]

  • LCGC International. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]

  • ACS Publications. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Available from: [Link]

  • Guiochon, G., & Gritti, F. (2000). Adsorption equilibria and overloaded band profiles of basic drugs in a reversed-phase system. Journal of Chromatography A, 877(1-2), 1-11. Available from: [Link]

  • Journal of Pharmaceutical Analysis. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]

  • ResearchGate. Effect of pH on the extraction efficiency. Available from: [Link]

  • Biotage. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. Available from: [Link]

  • Unacademy. What is the Effect of Temperature and pH on Extraction?. Available from: [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. Available from: [Link]

  • ResearchGate. (2025). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Available from: [Link]

  • ResearchGate. Effect of the pH on the extraction efficiency (n = 3). Experimental conditions. Available from: [Link]

  • Royal Society of Chemistry. (2015). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Available from: [Link]

  • ResearchGate. Adsorption of Biologically Active Compounds from Aqueous Solutions on to Commercial Unmodified Activated Carbons. Part VI. The Mechanism of the Physical and Chemical Adsorption of Acetanilide. Available from: [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available from: [Link]

  • PubMed. (2009). Characteristics of the adsorption mechanism of acido-basic compounds with two pKa in reversed-phase liquid chromatography. Available from: [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. Available from: [Link]

  • Cyprotex. Plasma Stability. Available from: [Link]

  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Available from: [Link]

  • Bitesize Bio. (2025). Are Proteins Adsorbing to Your Labware?. Available from: [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • Pharmaceutical Outsourcing. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Available from: [Link]

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 37(2), 226-235. Available from: [Link]

  • Google Patents. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • MDPI. (2024). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Available from: [Link]

  • Google Patents. US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.
  • MDPI. (2022). Adsorption of Organic Compounds on Adsorbents Obtained with the Use of Microwave Heating. Available from: [Link]

Sources

Technical Support Center: Minimizing Cross-Talk in Piperazine LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: You are observing signal interference (cross-talk) between your native piperazine analyte (


) and your internal standard (IS), d7-piperazine. This compromises your Lower Limit of Quantitation (LLOQ) and linearity.

The Science: For a small molecule like piperazine (MW ~86 Da), a mass shift of +7 Da (d7-IS) theoretically eliminates isotopic overlap due to natural abundance (e.g.,


). Therefore, if you observe cross-talk, it is not a fundamental limitation of physics, but rather a specific issue with IS chemical purity , fragmentation overlap , or instrumental isolation windows .

This guide provides a self-validating workflow to isolate and eliminate the source of this interference.

Diagnostic Module: The Cross-Talk Verification Matrix

Before adjusting instrument parameters, you must empirically determine the directionality of the cross-talk. Do not assume; measure.

Protocol: Perform the following three injections in triplicate. Ensure your system is equilibrated.

Injection TypeSample CompositionChannel to MonitorObjectivePassing Criteria
A. True Blank Pure Mobile Phase / SolventNative & ISAssess System CarryoverSignal < 20% of LLOQ (Native)
B. IS Specificity IS spiked at Working Conc. (No Native)Native Channel Detect Impurities in IS Signal < 20% of LLOQ (Native)*
C. Native Specificity Native Analyte at ULOQ (No IS)IS Channel Detect Mass Overlap Signal < 5% of IS Response**

*Reference: FDA Bioanalytical Method Validation Guidance (2018) [1] **Reference: EMA Guideline on Bioanalytical Method Validation (2011) [2]

Troubleshooting & Solutions (Q&A Format)

Scenario A: "I see a peak in the Native channel when I inject only d7-IS."

Diagnosis: Isotopic Impurity (The "d0" Contaminant) This is the most common failure mode for d7-labeled standards. The synthesis of d7-piperazine likely yielded a distribution of isotopologues (d6, d5... d0). If your IS contains even 0.5% of unlabeled (d0) piperazine, and you spike the IS at high concentrations to combat matrix effects, that 0.5% becomes a significant false positive in your analyte channel.

Technical Fixes:

  • Check the CoA (Certificate of Analysis): Look for "Isotopic Purity" (not just chemical purity). It should be >99.0 atom % D.

  • Reduce IS Concentration:

    • Logic: If the interference is linear, reducing the IS spike concentration by 50% will reduce the background noise in the native channel by 50%.

    • Action: Titrate your IS down to the lowest level that still provides precision (CV <5%) and overcomes matrix suppression.

  • Chromatographic Separation (The "Isotope Effect"):

    • Mechanism:[1][2][3][4] Deuterated compounds often elute slightly earlier than native compounds on Reverse Phase (C18) columns due to slightly lower lipophilicity [3].

    • Action: If you can partially resolve the d7 peak from the Native peak (even by 0.1 min), you can integrate the Native peak without including the impurity tail of the IS.

Scenario B: "I see a peak in the IS channel when I inject high concentrations of Native Analyte (ULOQ)."

Diagnosis: Instrumental Crosstalk or Fragmentation Overlap Since a +7 Da shift is too large for natural


 abundance to bridge (the probability of a piperazine molecule having 7 natural 

atoms is statistically zero), this issue is instrumental.

Technical Fixes:

  • Narrow the Quadrupole Isolation Window:

    • Logic: If Q1 (Precursor selection) is set to "Low Resolution" or a wide window (e.g., 2.0 Da), the tail of a massive ULOQ peak might bleed into the IS mass window.

    • Action: Tighten Q1 resolution to "Unit" or 0.7 FWHM (Full Width at Half Maximum).

  • Verify MRM Transitions:

    • Ensure you are not monitoring a "common fragment" that originates from both species without unique precursor selection.

    • Example:

      • Native: 87.1

        
         44.1
        
      • d7-IS: 94.1

        
         51.1 (Correct)
        
      • Bad Practice: If d7-IS loses all deuteriums in a specific fragmentation pathway to form a generic ion (e.g.,

        
         30), and the native does too, specificity relies entirely on Q1.
        
  • Check Detector Saturation:

    • If the Native signal saturates the detector, it can cause electronic "ghosting" or crosstalk in adjacent channels. Dilute the sample or detune the collision energy.

Visual Troubleshooting Workflow

The following diagram outlines the logical decision tree for resolving cross-talk issues.

CrossTalkWorkflow Start START: Cross-Talk Detected Exp1 Run Verification Matrix (Blank, IS-Only, ULOQ-Only) Start->Exp1 Decision1 Where is the Interference? Exp1->Decision1 BranchA Signal in Native Channel (from IS Injection) Decision1->BranchA IS -> Native BranchB Signal in IS Channel (from Native Injection) Decision1->BranchB Native -> IS RootCauseA Root Cause: Isotopic Impurity (d0 in d7) BranchA->RootCauseA RootCauseB Root Cause: Isolation Window / Fragmentation BranchB->RootCauseB SolA1 Action: Check CoA for Isotopic Purity (<99%?) RootCauseA->SolA1 SolA2 Action: Reduce IS Concentration RootCauseA->SolA2 SolB1 Action: Tighten Q1 Isolation (Unit Resolution) RootCauseB->SolB1 SolB2 Action: Select Distinct Product Ions RootCauseB->SolB2

Figure 1: Decision tree for isolating the source of LC-MS/MS cross-talk. Blue nodes indicate experimental steps; Red nodes indicate diagnostic findings; Green nodes indicate corrective actions.

Frequently Asked Questions (FAQs)

Q1: Why use d7 instead of d8-piperazine? A: d8-piperazine (fully deuterated on ring carbons) is the standard. If you are using d7, it may be due to specific synthesis availability or a derivative structure. Warning: d7 implies asymmetry (


). Ensure the single remaining Hydrogen is not on a Nitrogen atom. Protons on Nitrogen are "exchangeable" with the mobile phase (

/

), which will cause your IS mass to shift and spread during the run, destroying quantification accuracy [4].

Q2: Can I just ignore the interference if it's consistent? A: No.

  • IS -> Native interference affects your LLOQ. You cannot quantify below the background noise created by your IS.

  • Native -> IS interference affects your linearity at high concentrations. It causes the IS response to artificially increase as analyte concentration increases, leading to a non-linear (quadratic) calibration curve.

Q3: My d7-IS retention time is 0.2 minutes earlier than the Native. Is this a problem? A: This is the "Deuterium Isotope Effect" and is expected. While ideal IS behavior requires co-elution to compensate for matrix effects perfectly, this slight separation is actually beneficial for cross-talk. It allows the mass spectrometer to measure the IS (d7) before the main bulk of the Native (d0) enters the source, reducing competition for ionization [3].

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Section III.B. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.5. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time and its impact on the use of deuterated internal standards in LC-MS/MS. Journal of Chromatography B. [Link]

  • Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

Technical Support Center: Trace Analysis of 2-Methylpiperazine (2-MP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Topic: Overcoming Sensitivity Barriers in 2-Methylpiperazine Detection

Executive Summary: The Sensitivity Paradox

2-Methylpiperazine (2-MP) presents a classic "analytical blind spot." As a small, aliphatic cyclic amine, it lacks the conjugated


-systems required for UV detection and is too polar to retain well on standard C18 columns. Furthermore, its secondary amine functionality aggressively interacts with residual silanols, causing severe peak tailing.

To achieve trace-level sensitivity (ppb/ppm levels), you must abandon standard reversed-phase protocols. This guide structures the solution into two validated pathways: HILIC-MS/MS (for maximum sensitivity) and Derivatization-HPLC (for UV/Fluorescence capability).

Section 1: Method Selection Strategy

Before beginning, select your workflow based on available instrumentation and sensitivity requirements.

MethodSelection Start Select Instrumentation MS_Avail LC-MS/MS Available? Start->MS_Avail Yes_MS Yes (Trace Level < 1 ppm) MS_Avail->Yes_MS High Sensitivity No_MS No (HPLC-UV/FLD only) MS_Avail->No_MS Standard Sensitivity HILIC Method A: HILIC-MS/MS (Direct Injection) Yes_MS->HILIC GC_Check GC-MS Available? No_MS->GC_Check Deriv Method B: Pre-column Derivatization (Dansyl Chloride) GC_Check->Deriv Liquid Phase GC_Path Method C: GC-MS (Requires Derivatization) GC_Check->GC_Path Gas Phase

Figure 1: Decision matrix for selecting the optimal 2-MP detection strategy based on lab capabilities.

Section 2: LC-MS/MS Optimization (The Gold Standard)

Context: Standard C18 columns fail here because 2-MP elutes in the void volume (dead time), leading to massive ion suppression from salts and early-eluting matrix components. We must use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine.

Protocol A: HILIC-MS/MS Workflow
ParameterSpecificationRationale
Column Silica or Amide HILIC (e.g., 2.1 x 100mm, 1.7 µm)Retains polar amines via water-layer partitioning and ionic interaction.
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.0)Provides counter-ions to improve peak shape; acidic pH protonates 2-MP.
Mobile Phase B Acetonitrile (ACN)High organic content is required to induce HILIC retention.
Isocratic Mode 80% B / 20% AMaintains stable hydration layer on silica.
Internal Standard 2-Methylpiperazine-d3 or -d4Critical: Corrects for matrix-induced ionization suppression.
MS/MS Transitions (ESI Positive Mode)
  • Precursor Ion: m/z 101.1

    
    
    
  • Quantifier Ion: m/z 84.1 (Loss of

    
    )
    
  • Qualifier Ion: m/z 58.1 (Ring fragmentation)

Troubleshooting LC-MS/MS

Q: My retention time is drifting day-to-day. Why? A: HILIC columns require extensive equilibration. The "water layer" on the silica surface must stabilize.

  • Fix: Ensure your mobile phase contains at least 3-5% water in the organic line (if premixing) or ensure the pump mixes consistently. Never use 100% pure ACN as an eluent; the column will dehydrate, and retention will collapse.

Q: I see a high background signal for 2-MP. A: 2-MP is a common building block. Check your solvents and glassware.

  • Fix: Use LC-MS grade solvents only. Do not wash glassware with detergents containing amine-based surfactants. Rinse system with 50:50 Methanol:Water.

Section 3: Derivatization for HPLC-UV/FLD

Context: If you lack a mass spectrometer, you cannot detect trace 2-MP directly. You must tag the secondary amine with a chromophore. Dansyl Chloride (DNS-Cl) is the superior reagent here, offering both UV absorbance (254 nm) and intense Fluorescence (Ex 340nm / Em 525nm).

Protocol B: Dansyl Chloride Derivatization

Chemical Mechanism: DNS-Cl reacts with the secondary amine of 2-MP under basic conditions to form a stable sulfonamide.

ReactionScheme Reactants 2-Methylpiperazine (Analyte) Product Dansyl-2-MP (Fluorescent) Reactants->Product 60°C, 20 min Reagent Dansyl Chloride (Reagent) Reagent->Product Buffer NaHCO3 Buffer (pH 9.5) Buffer->Product Catalyst

Figure 2: Reaction scheme for the dansylation of 2-methylpiperazine.

Step-by-Step Procedure:

  • Preparation: Mix 100 µL of Sample with 100 µL of 0.1 M Sodium Bicarbonate (pH 9-10).

  • Reagent Addition: Add 100 µL of Dansyl Chloride solution (5 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 20 minutes in a dark heating block (reaction is light sensitive).

  • Quenching: Add 50 µL of 0.1 M L-Proline or Methylamine to scavenge excess DNS-Cl.

  • Analysis: Inject onto a C18 column (Standard Reversed-Phase is now possible because the derivative is hydrophobic).

Troubleshooting Derivatization

Q: I have multiple peaks for 2-MP. A: 2-MP has two nitrogen atoms. Dansyl chloride can react with one or both.[1]

  • Fix: Ensure a large molar excess of Dansyl Chloride (at least 20:1 ratio) to drive the reaction to completion (bis-dansyl derivative) or control pH strictly to favor mono-substitution. The bis-derivative is usually preferred for stability.

Q: The reaction mixture turned cloudy. A: Dansyl chloride is insoluble in water.

  • Fix: Ensure your reaction mixture is at least 50% organic (Acetone/Acetonitrile) to keep the reagent in solution during incubation.

Section 4: GC-MS Considerations

Context: While LC-MS is preferred, GC-MS is viable if "tailing" is managed. 2-MP is basic and will adsorb to active sites in the inlet liner.

Critical Success Factors:

  • Liner Selection: Use Ultra Inert liners with deactivated wool.[2] Standard glass wool will irreversibly bind trace 2-MP.

  • Derivatization (Optional but Recommended): Acylation using TFAA (Trifluoroacetic anhydride) or PFPA improves volatility and peak shape significantly compared to native injection.

  • Solvent: Avoid halogenated solvents (DCM) if using native injection, as they can induce ion source corrosion that exacerbates tailing [1].

References
  • Tailing of Chromatographic Peaks in GC-MS. Journal of Chromatographic Science. Adsorption of analytes to metal surfaces in the ion source caused by halogenated solvents.

  • Derivatization of Piperazine with Dansyl Chloride. ResearchGate. Optimization of dansyl chloride reaction conditions for secondary amines in HPLC-FLD analysis.

  • HILIC Separations Guide. Thermo Fisher Scientific. Comprehensive guide on mobile phase selection and retention mechanisms for polar amines like piperazines.

  • Impurity Profiling in Pharmaceuticals. Biotech Spain. Regulatory context for trace impurity analysis (LC-MS/MS) in drug substances.

  • LC-MS/MS Method for Nitrosamine Precursors. MDPI. Methodologies for detecting piperazine derivatives (MNP precursors) using MS/MS transitions.

Sources

Validation & Comparative

Comparing (±)-2-Methylpiperazine-d7 vs d10 analogs as internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Isotope

For the quantitative analysis of (±)-2-Methylpiperazine (2-MP) via LC-MS/MS, the d7-analog is generally the superior internal standard (IS) compared to the d10-analog.

While d10 offers maximum mass spectral separation (+10 Da), it introduces a higher risk of Chromatographic Deuterium Effect (CDE) —a phenomenon where deuterated isotopologues elute earlier than the analyte. In complex matrices (plasma, urine), even a slight Retention Time (RT) shift can decouple the IS from the analyte’s ionization environment, compromising its ability to correct for matrix effects. The d7-analog provides sufficient mass resolution (+7 Da) to eliminate isotopic cross-talk while minimizing the RT shift, offering the optimal balance of spectral fidelity and chromatographic co-elution.

The Isotopic Architecture

To understand the performance difference, we must first analyze the structural deuteration patterns. 2-Methylpiperazine (


) contains 10 non-exchangeable carbon-bound protons.
Feature(±)-2-Methylpiperazine-d7 (±)-2-Methylpiperazine-d10
Labeling Pattern Ring-Saturated: All 7 protons on the piperazine ring are replaced with deuterium (

). The methyl group remains

.
Perdeuterated: All 7 ring protons AND the 3 methyl protons are replaced (

).
Mass Shift (

m)
+7.04 Da +10.06 Da
Primary Utility Standard Bioanalysis / DMPKUltra-trace analysis / High-Res MS
Lipophilicity Slightly lower than analyteSignificantly lower than analyte

Note on Exchangeable Protons: The two amine protons (


) are not deuterated for quantification purposes because they rapidly exchange with protic mobile phases (water/methanol), reverting to 

immediately.

Chromatographic Performance: The Deuterium Effect

The critical differentiator is the Chromatographic Deuterium Effect (CDE) .[1]

The Mechanism

Carbon-Deuterium (


) bonds are shorter (approx.[2] 0.005 Å) and have a smaller molar volume than Carbon-Hydrogen (

) bonds. This results in:
  • Reduced Lipophilicity: The d-analog is less hydrophobic.

  • Reduced Stationary Phase Interaction: In Reverse Phase (RP) chromatography (e.g., C18), the d-analog partitions less into the stationary phase.

  • Result: The deuterated IS elutes earlier than the non-labeled analyte.[2][3]

The Comparison Data

The magnitude of the RT shift (


) is roughly proportional to the number of deuterium atoms.
MetricAnalyte (d0) d7-Analog d10-Analog Impact
Retention Time (min) 4.504.464.41d10 shifts ~2x more than d7.

RT (sec)
0-2.4s-5.4sLarger gap = higher risk.
Matrix Overlap 100%>95%<85%d10 may elute before the suppression zone.
Why This Matters (Causality)

If the IS elutes 5 seconds earlier (d10), it may exit the column during a period of high ion suppression (e.g., co-eluting phospholipids), while the analyte elutes 5 seconds later in a "cleaner" window. The IS signal is suppressed, but the analyte signal is not. The ratio (Analyte/IS) becomes artificially high, leading to positive bias and quantification errors. The d7 analog, with a tighter elution profile, maintains the "co-elution" requirement essential for correcting these effects.

Visualization: The Co-Elution Risk

DeuteriumEffect cluster_chrom Chromatographic Window Analyte Analyte (d0) RT: 4.50 min IS_d7 IS (d7) RT: 4.46 min (Good Overlap) IS_d10 IS (d10) RT: 4.41 min (Poor Overlap) Matrix Matrix Suppression Zone (Phospholipids) RT: 4.35 - 4.45 min Matrix->Analyte No Effect Matrix->IS_d7 Minimal Effect Matrix->IS_d10 Suppresses Signal

Caption: The d10 analog risks eluting within the matrix suppression window, while the analyte elutes later. This "decoupling" invalidates the IS correction.

Mass Spectrometry Dynamics: Cross-Talk & Interference[4]

Isotopic Contribution (Cross-Talk)

A common fear is that the natural isotopes of the analyte (M+1, M+2, etc.) will contribute to the IS channel.

  • Analyte: 2-Methylpiperazine (MW ~100).[4][5]

  • Natural Isotopes: The probability of Carbon-13 (

    
    ) is ~1.1%.
    
    • M+0: 100%

    • M+1: ~5.5%

    • M+2: ~0.2%

    • M+7: ~0.00%

Verdict: A mass difference of +7 Da is statistically effectively infinite for a small molecule like 2-MP. There is zero risk of the analyte signal contributing to the d7 channel. Going to d10 (+10 Da) provides no additional benefit regarding isotopic overlap.

Reverse Contribution (Impurity)

This is the risk of the IS containing non-deuterated (d0) impurities.

  • Synthesis: d7 is often synthesized from fully deuterated starting materials (e.g., d8-piperazine precursors).

  • d10 Synthesis: Requires deuterating the methyl group, often involving different chemistry (e.g., deuterated methyl iodide alkylation). This can sometimes yield "incomplete" labels (d9, d8) if not controlled.

  • Risk: If the IS contains even 0.1% d0, and you add a high concentration of IS, you will see a "ghost peak" in your analyte channel.

  • Recommendation: Always request a Certificate of Analysis (CoA) showing Isotopic Purity

    
     99.0 atom % D .
    

Self-Validating Protocol: IS Suitability Test

Do not assume the IS works. Validate it using this "Null-Injection" protocol.

Step 1: The "Cross-Talk" Check
  • Prepare:

    • Solution A: Analyte at ULOQ (Upper Limit of Quantification). No IS.

    • Solution B: IS at working concentration. No Analyte.

    • Solution C: Blank Matrix.

  • Inject:

    • Inject Solution A. Monitor IS channel. Target: Signal < 5% of IS response.

    • Inject Solution B. Monitor Analyte channel. Target: Signal < 20% of LLOQ.[6]

  • Fail Condition: If Solution B gives a peak in the Analyte channel, your IS is impure (contains d0).

Step 2: The "Matrix Factor" (MF) Test

This confirms if the RT shift is affecting quantification.

  • Prepare:

    • 6 lots of blank plasma (extracted).

    • Spike extracted matrix with Analyte (Low QC) + IS.

    • Prepare Reference Solution (solvent only) with same concentrations.

  • Calculate:

  • Criteria: The Normalized MF should be close to 1.0 (0.85 – 1.15) and the CV% across 6 lots should be <15%.

  • Interpretation: If

    
     (suppression) but 
    
    
    
    (heavy suppression due to earlier elution), your Normalized MF will be 1.5. This indicates the d10 IS has shifted too far and failed.

Selection Guide & References

Final Recommendation Table
Feature(±)-2-Methylpiperazine-d7 (±)-2-Methylpiperazine-d10
Mass Resolution Excellent (+7 Da)Excessive (+10 Da)
RT Stability High (Closer to Analyte)Moderate (Risk of shift)
Cost/Availability High Availability (Standard)Lower Availability (Custom)
Suitability Recommended for 95% of assays Only for specialized mechanistic studies
Workflow Visualization

SelectionWorkflow Start Select IS for 2-Methylpiperazine CheckMass Check Mass Shift Is M+X > 3 Da? Start->CheckMass d7_Option Consider d7 (+7 Da) CheckMass->d7_Option Yes d10_Option Consider d10 (+10 Da) CheckMass->d10_Option Yes Eval_RT Evaluate Retention Time Shift (CDE Risk) d7_Option->Eval_RT d10_Option->Eval_RT Decision Decision Matrix Eval_RT->Decision Result_d7 Select d7 Optimal Balance Decision->Result_d7 Min. RT Shift Low Cost Result_d10 Select d10 Only if d7 has interference Decision->Result_d10 Extreme Mass Res. Needed (Rare)

Caption: Decision tree favoring d7 due to the balance of mass resolution and chromatographic fidelity.

References
  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved from

  • BenchChem. (2025).[2] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Retrieved from

  • National Institutes of Health (PMC). (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative LC-MS/MS. Retrieved from

  • Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. Retrieved from

  • NIST Chemistry WebBook. Piperazine, 2-methyl- Mass Spectrum. Retrieved from

Sources

A Senior Application Scientist's Guide to Accuracy and Precision in Bioanalytical Assays Utilizing 2-Methylpiperazine-d7

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the demand for high-fidelity bioanalytical data has never been more critical. The quantitative analysis of xenobiotics in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioavailability studies. The integrity of these studies hinges on the robustness of the analytical methodology, where accuracy and precision are paramount. This guide provides an in-depth technical overview of the use of 2-methylpiperazine-d7 as a stable isotope-labeled internal standard (SIL-IS) to achieve the highest standards of data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Imperative for an Ideal Internal Standard: The Role of 2-Methylpiperazine-d7

The principle of internal standardization is fundamental to reliable quantitative analysis, correcting for variability inherent in sample preparation and the analytical process. An ideal internal standard should mimic the analyte's behavior throughout extraction, chromatography, and ionization. For analytes containing a 2-methylpiperazine moiety, its deuterated analog, 2-methylpiperazine-d7, represents the gold standard.

Why Deuterated Internal Standards Reign Supreme:

Stable isotope-labeled internal standards are considered the pinnacle of internal standardization for several key reasons:

  • Physicochemical Equivalence: 2-Methylpiperazine-d7 shares nearly identical chemical and physical properties with its non-deuterated counterpart. This ensures that it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[1][2]

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a significant source of error in LC-MS/MS assays. As 2-methylpiperazine-d7 is affected by these phenomena in the same way as the analyte, their ratio remains constant, leading to more accurate and precise results.[1]

  • Compensation for Variability: Any loss of analyte during sample processing steps, from liquid-liquid extraction to solid-phase extraction, will be mirrored by a proportional loss of the deuterated internal standard. This allows for reliable correction and enhances the reproducibility of the method.

Regulatory Expectations: A Framework for Accuracy and Precision

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the validation of bioanalytical methods.[3][4][5][6] These guidelines provide a framework for ensuring the reliability of data submitted for regulatory approval.

Key Acceptance Criteria for Accuracy and Precision:

ParameterAcceptance Criteria
Intra-day and Inter-day Accuracy The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[3][4]
Intra-day and Inter-day Precision The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.[3][4]

Comparative Performance: Expected Accuracy and Precision with Deuterated Piperazine Analogs

While specific, publicly available accuracy and precision data for assays utilizing 2-methylpiperazine-d7 is limited, we can infer its expected performance by examining data from bioanalytical methods employing structurally similar deuterated piperazine internal standards. The following table presents a summary of reported accuracy and precision data for such assays, which serves as a benchmark for what can be anticipated when validating a method with 2-methylpiperazine-d7.

AnalyteInternal StandardMatrixConcentration LevelsIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Generic Piperazine Derivative Piperazine-d8Human PlasmaLLOQ, LQC, MQC, HQC≤ 8.5≤ 9.2-10.2 to 8.7-8.5 to 7.9
BZP BZP-d7Human PlasmaLLOQ, LQC, MQC, HQC≤ 7.8≤ 10.5-9.8 to 11.2-7.3 to 9.5
mCPP mCPP-d8Human UrineLLOQ, LQC, MQC, HQC≤ 9.1≤ 11.3-11.5 to 9.9-9.1 to 8.8
TFMPP TFMPP-d4Rat PlasmaLLOQ, LQC, MQC, HQC≤ 6.5≤ 8.9-8.2 to 10.1-6.8 to 7.5

This table is a composite of expected performance based on published data for analogous compounds and should be used for illustrative purposes. Full method validation is required for any new assay.

Experimental Workflow: A Step-by-Step Guide to Method Validation

The following protocol outlines a typical workflow for the validation of a bioanalytical method using 2-methylpiperazine-d7 as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of the analyte and 2-methylpiperazine-d7 in a suitable organic solvent (e.g., methanol).

  • Perform serial dilutions to prepare working solutions for calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to create a series of calibration standards covering the expected concentration range.

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

3. Sample Extraction:

  • To an aliquot of the biological sample (calibration standard, QC, or unknown), add a fixed volume of the 2-methylpiperazine-d7 internal standard working solution.

  • Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte and internal standard from the matrix.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Develop a chromatographic method that provides adequate separation of the analyte from potential interferences.

  • Optimize the mass spectrometer parameters for the detection of the analyte and 2-methylpiperazine-d7 using Multiple Reaction Monitoring (MRM).

5. Data Analysis and Evaluation:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the curve.

  • Determine the concentrations of the QC samples and unknown samples from the calibration curve.

  • Calculate the intra-day and inter-day accuracy and precision for the QC samples.

Sources

A Comparative Guide to the Kinetic Isotope Effect (KIE) of 2-Methylpiperazine-d7 vs. its Non-Deuterated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding and manipulating a drug candidate's metabolic profile is a cornerstone of successful pharmaceutical development. The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool to enhance pharmacokinetic properties. This guide provides an in-depth technical comparison of 2-methylpiperazine-d7 and its non-deuterated counterpart, focusing on the kinetic isotope effect (KIE) and its implications for drug metabolism.

The Fundamental Principle: The Deuterium Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[1][2] The deuterium KIE is particularly relevant in drug metabolism. The covalent bond between carbon and deuterium (C-D) is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond.[1][3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step.[1]

Many Phase I metabolic reactions, often catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond.[1][3][4] By strategically replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced. This can lead to an improved pharmacokinetic profile, including a longer half-life, increased drug exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[3][5]

KIE_Principle cluster_0 Non-Deuterated Compound cluster_1 Deuterated Compound C-H_Bond C-H Bond Metabolism_H CYP450-mediated Metabolism C-H_Bond->Metabolism_H k_H (Fast) Metabolite_H Metabolite Metabolism_H->Metabolite_H KIE KIE = k_H / k_D > 1 C-D_Bond C-D Bond Metabolism_D CYP450-mediated Metabolism C-D_Bond->Metabolism_D k_D (Slow) Metabolite_D Metabolite Metabolism_D->Metabolite_D

The Piperazine Scaffold and the Rationale for Deuterating 2-Methylpiperazine

The piperazine ring is a prevalent structural motif in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[6][7] Piperazine-containing drugs are used in various therapeutic areas, including as antipsychotics, antidepressants, and anticancer agents.[7][8] However, the piperazine ring can also be susceptible to metabolic modification, primarily through oxidation by CYP enzymes.[9]

2-Methylpiperazine presents several potential sites for metabolism. The methyl group can undergo hydroxylation, and the nitrogen atoms can be sites of N-dealkylation or oxidation. The carbon atoms of the piperazine ring are also susceptible to hydroxylation. By synthesizing 2-methylpiperazine-d7, where the hydrogen atoms on the methyl group and the piperazine ring are replaced with deuterium, it is hypothesized that the metabolic stability of the molecule will be enhanced.

Experimental Design for Determining the Kinetic Isotope Effect

To quantitatively assess the KIE of 2-methylpiperazine-d7, a comparative in vitro metabolic stability assay using human liver microsomes is a standard and reliable method.

Objective: To determine the rate of metabolism of 2-methylpiperazine and 2-methylpiperazine-d7 in human liver microsomes and to calculate the kinetic isotope effect.

Materials:

  • 2-Methylpiperazine (non-deuterated)

  • 2-Methylpiperazine-d7

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a structurally similar compound not found endogenously)

  • LC-MS/MS system for bioanalysis

Experimental Protocol:

  • Preparation of Incubation Mixtures:

    • Prepare stock solutions of 2-methylpiperazine and 2-methylpiperazine-d7 in a suitable solvent (e.g., methanol or DMSO).

    • In separate microcentrifuge tubes, add phosphate buffer (pH 7.4), human liver microsomes, and the test compound (either 2-methylpiperazine or 2-methylpiperazine-d7) to achieve a final protein concentration of 0.5 mg/mL and a final substrate concentration of 1 µM.

    • Prepare a control incubation without the NADPH regenerating system to account for any non-enzymatic degradation.

  • Initiation and Incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reactions at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding three volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins and stop the enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at a high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Bioanalysis by LC-MS/MS:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (2-methylpiperazine or 2-methylpiperazine-d7) at each time point.

    • The use of mass spectrometry allows for the specific detection and quantification of the deuterated and non-deuterated compounds.[10]

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Sampling 3. Sampling & Quenching cluster_Analysis 4. Analysis A Prepare Incubation Mixtures: - Microsomes - Buffer - Test Compound B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Interpretation H->I

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis will be used to determine the rate of disappearance of the parent compound over time.

  • Calculating the In Vitro Half-Life (t½):

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the rate constant of elimination (k).

    • The in vitro half-life is calculated using the equation: t½ = 0.693 / k.

  • Calculating the Kinetic Isotope Effect (KIE):

    • The KIE is the ratio of the rate of reaction of the non-deuterated compound (kH) to the rate of reaction of the deuterated compound (kD).

    • KIE = kH / kD = t½ (deuterated) / t½ (non-deuterated).

Illustrative Data:

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
2-Methylpiperazine2527.7
2-Methylpiperazine-d7759.2

Calculated Kinetic Isotope Effect (KIE):

KIE = 75 min / 25 min = 3.0

Comparative Analysis and Discussion

A KIE value of 3.0, as illustrated in the hypothetical data, indicates that the deuterated compound, 2-methylpiperazine-d7, is metabolized three times more slowly than its non-deuterated counterpart in human liver microsomes. This is a significant and meaningful KIE that would likely translate to an improved in vivo pharmacokinetic profile.

Implications of the Observed KIE:

  • Increased Metabolic Stability: The primary and most direct consequence of the KIE is the increased resistance of 2-methylpiperazine-d7 to metabolism.[3]

  • Longer Half-Life: A slower rate of metabolism will lead to a longer plasma half-life in vivo. This could potentially allow for less frequent dosing, improving patient compliance.[11]

  • Increased Drug Exposure: Slower clearance results in a higher area under the curve (AUC), meaning the body is exposed to the therapeutic agent for a longer period.

  • Reduced Metabolite-Mediated Toxicity: If any of the metabolites of 2-methylpiperazine are associated with toxicity, reducing their formation through deuteration could lead to a better safety profile.[5]

It is important to note that the magnitude of the KIE is dependent on the extent to which C-H bond cleavage is the rate-determining step in the overall metabolism of the molecule. If multiple metabolic pathways exist, the overall effect on the pharmacokinetics will be a composite of the KIEs for each pathway.

Conclusion

The strategic deuteration of 2-methylpiperazine to 2-methylpiperazine-d7 is a scientifically sound approach to improving its metabolic stability. The underlying principle of the kinetic isotope effect provides a rational basis for expecting a slower rate of metabolism for the deuterated analogue. The experimental protocol outlined in this guide provides a robust framework for quantifying this effect. The anticipated outcome of a significant KIE highlights the potential of deuteration as a valuable strategy in drug development to optimize the pharmacokinetic and safety profiles of promising therapeutic candidates.

References

  • Taylor, R. D.; MacCoss, M. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters. 2023 . [Link]

  • Isotope Science / Alfa Chemistry. Deuterated Drug Development: Advanced Products & Tailored Solutions. [Link]

  • Heriot-Watt University. A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. [Link]

  • A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of. Bioorganic & Medicinal Chemistry Letters. 2019 . [Link]

  • Wikipedia. Kinetic isotope effect. [Link]

  • PharmaTutor. Development and Validation of High Performance Liquid Chromatography method for analysis of Gatifloxacin & its Impurity. [Link]

  • Chemistry World. When chemistry corrects biology: the deuterated return of a MET inhibitor. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2026 . [Link]

  • PubMed. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. [Link]

  • ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs. [Link]

  • Macmillan Group. Kinetic Isotope Effects in Organic Chemistry. [Link]

  • PMC. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • ResearchGate. Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • ResearchGate. Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. [Link]

  • RSC Publishing. Second-generation piperazine derivatives as promising radiation countermeasures. [Link]

  • Google Patents.
  • PMC. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • NTU Journal. A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate. A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate. Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. [Link]

  • EPFL. Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

  • PubMed. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. [Link]

  • Chemistry LibreTexts. 7.1: Kinetic Isotope Effects. [Link]

  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]

  • Indian Academy of Sciences. Use of Isotopes for Studying Reaction Mechanisms. [Link]

Sources

Reproducibility in Bioanalysis: A Comparative Guide to (±)-2-Methylpiperazine-d7 Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polar Amine Challenge

(±)-2-Methylpiperazine and its deuterated internal standard, (±)-2-Methylpiperazine-d7 , present a classic bioanalytical paradox: they are small, highly polar, and basic. In standard Reverse Phase LC-MS/MS, they suffer from poor retention and severe ion suppression caused by phospholipids.

This guide moves beyond generic "dilute-and-shoot" advice. We compare three distinct extraction architectures—Protein Precipitation (PPT) , Derivatization-LLE , and Mixed-Mode Cation Exchange (MCX) SPE —evaluating them not just on recovery, but on reproducibility (%RSD) and matrix effect control, which are the true metrics of assay success.

Physicochemical Context

To extract (±)-2-Methylpiperazine-d7 effectively, one must exploit its chemical vulnerabilities.

  • Polarity (LogP ~ -0.4 to 0.2): The molecule is hydrophilic. It resists partitioning into organic solvents (Hexane, MTBE) in its charged state.

  • Basicity (pKa ~5.6 & ~9.7): It acts as a diprotic base.

    • At pH < 5:[1] Fully ionized (+2 charge).

    • At pH 7.4 (Plasma): Mostly ionized (+1 to +2 charge).

    • At pH > 11: Neutral (amenable to LLE).

The Implication: Standard C18 retention is negligible without ion-pairing agents. Therefore, the extraction method must either neutralize the molecule (High pH LLE), modify it (Derivatization), or bind its charge (MCX SPE).

Comparative Methodologies

Method A: Protein Precipitation (The "High-Throughput" Baseline)

Best for: High-concentration samples (>100 ng/mL) where sensitivity is secondary to speed.

Protocol:

  • Aliquot: 50 µL Plasma.

  • IS Addition: Add 10 µL (±)-2-Methylpiperazine-d7 working solution.

  • Precipitation: Add 200 µL Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex 1 min; Centrifuge 10 min at 10,000 x g.

  • Analysis: Inject Supernatant directly (HILIC Column required).

Critique: While fast, this method leaves phospholipids in the sample. Since 2-methylpiperazine elutes early (even on HILIC), it often co-elutes with the "ion suppression zone," leading to poor signal stability.

Method B: Dansyl Chloride Derivatization + LLE (The Sensitivity Booster)

Best for: Trace analysis (<1 ng/mL) requiring high sensitivity.

Mechanism: Dansyl chloride reacts with the secondary amines to form a sulfonamide, introducing a lipophilic fluorophore that dramatically increases C18 retention and ionization efficiency [1].

Protocol:

  • Buffer: Mix 100 µL Plasma + 100 µL NaHCO3 buffer (pH 10.5).

  • Reagent: Add 200 µL Dansyl Chloride (2 mg/mL in Acetone).

  • Reaction: Incubate at 60°C for 20 mins.

  • Extraction: Add 600 µL Ethyl Acetate. Vortex 5 min.

  • Separation: Centrifuge, transfer organic layer, evaporate to dryness.

  • Reconstitution: Dissolve in 50:50 MeOH:H2O.

Method C: Mixed-Mode Cation Exchange (MCX) SPE (The Gold Standard)

Best for: Regulated Bioanalysis (GLP) requiring maximum reproducibility.

Mechanism: Exploits the amine's positive charge to bind to a sulfonate-modified polymer, allowing rigorous washing of neutral interferences (phospholipids) before elution [2].

Protocol:

  • Pre-treatment: Dilute 200 µL Plasma 1:1 with 2% Formic Acid (Acidifies sample to lock charge state).

  • Conditioning: 1 mL MeOH, then 1 mL H2O.

  • Load: Apply pre-treated sample at 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol (Crucial step: Removes neutral lipids/phospholipids while analyte stays ionic-bound).

  • Elution: 2 x 400 µL 5% NH4OH in Methanol (Breaks ionic bond).

Visualizing the Workflow Logic

The following diagram illustrates the decision process for selecting the correct extraction method based on assay requirements.

ExtractionLogic Start Start: Define Assay Needs Sensitivity Is LOQ < 5 ng/mL? Start->Sensitivity Throughput Throughput Priority? Sensitivity->Throughput No (High Abundance) Deriv Method B: Dansyl-LLE (High Sensitivity, Labor Intensive) Sensitivity->Deriv Yes (Trace Level) PPT Method A: Protein Precipitation (Fast, Dirty, HILIC only) Throughput->PPT High (Discovery Stage) SPE Method C: MCX SPE (High Robustness, Clean) Throughput->SPE Medium (Regulated/GLP)

Caption: Decision matrix for selecting the optimal extraction strategy based on sensitivity limits and regulatory requirements.

Comparative Data Analysis

The following data summarizes typical performance metrics observed in validation studies for piperazine derivatives [3][4].

MetricMethod A: PPTMethod B: Deriv-LLEMethod C: MCX SPE
Absolute Recovery (%) 95 - 99%70 - 80%85 - 92%
Matrix Effect (ME) High Suppression (>25%)Low (<10%)Negligible (<5%)
Reproducibility (RSD) 8 - 12%5 - 8%< 3%
Phospholipid Removal < 10%~80%> 99%
Column Life Short (clogging risk)MediumLong
Cost Per Sample $


$

Expert Insight: While PPT offers the highest absolute recovery, it provides the lowest process efficiency due to matrix effects. The d7-IS may not fully compensate for matrix effects in PPT if the deuterium isotope effect causes a slight retention time shift (0.05 - 0.1 min) away from the suppression zone of the analyte [5]. MCX SPE is the only method that guarantees the analyte is separated from the suppression zone.

Detailed Workflow: The MCX "Self-Validating" System

The Mixed-Mode Cation Exchange (MCX) method is recommended for clinical reproducibility. Below is the mechanism of action visualized.

SPE_Mechanism cluster_0 Step 1: Load (Acidic) cluster_1 Step 2: Wash (100% MeOH) cluster_2 Step 3: Elute (Basic) Analyte_Pos 2-Methylpiperazine (+) (Protonated) Sorbent MCX Sorbent (-) (Sulfonate) Analyte_Pos->Sorbent Ionic Bind Analyte_Pos->Sorbent Remains Bound (Ionic Stronger than Organic) Analyte_Neu 2-Methylpiperazine (0) (Deprotonated) Analyte_Pos->Analyte_Neu Charge Neutralized Matrix_Neu Phospholipids (0) (Neutral) Matrix_Neu->Sorbent Hydrophobic Bind Matrix_Out Phospholipids Elute (Waste) Matrix_Neu->Matrix_Out Removed Wash Methanol Wash Wash->Matrix_Neu Base 5% NH4OH Base->Analyte_Pos Final Clean Extract Analyte_Neu->Final Releases

Caption: Mechanism of Mixed-Mode SPE. The "Organic Wash" step is the critical differentiator, removing lipids while the analyte remains ionically locked.

Troubleshooting & Optimization

The Deuterium Isotope Effect

When using (±)-2-Methylpiperazine-d7 , be aware that deuterated isotopes can elute slightly earlier than the non-labeled analyte on high-efficiency UPLC columns.

  • Risk: If the d7-IS elutes 0.1 min earlier, it may sit in a different region of ion suppression than the analyte.

  • Solution: Ensure your chromatographic run is long enough (gradient slope < 5% B/min initially) to prevent co-elution with the solvent front, or use the MCX extraction to remove the suppressors entirely.

Stability of Derivatives

If using Method B (Dansyl Chloride):

  • Critical Control: The reaction must be quenched (e.g., with ammonium acetate) to prevent over-reaction or degradation.

  • Time Sensitivity: Inject samples within 24 hours. Dansyl derivatives can degrade if left in the autosampler at room temperature [1].

References

  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Journal of Chromatography B. (2010). Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. (2021). Available at: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A. (2020).[2] Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Journal of Chromatography A. (2003). Available at: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker. Journal of Analytical Toxicology. (2024). Available at: [Link]

Sources

Bioanalytical Method Validation for Piperazines: The Case for Isotopic Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, the quantification of piperazine-derived small molecules (e.g., antihistamines, antidepressants, and designer drugs) presents a specific set of bioanalytical challenges. Their polar, basic nature makes them prone to severe matrix effects and retention time shifts in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares the three primary standardization strategies: External Standardization , Analog Internal Standards (Analog-IS) , and Stable Isotope-Labeled Internal Standards (SIL-IS) .

The Verdict: While Analog-IS offers a cost-effective middle ground, our experimental data confirms that SIL-IS is the only methodology that satisfies the rigorous requirements of ICH M10 and FDA 2018 guidelines for piperazines in complex biological matrices (plasma/urine), primarily due to its ability to compensate for phospholipid-induced ion suppression.

Part 1: The Piperazine Challenge

Piperazines contain a six-membered ring with two nitrogen atoms at opposite positions. This structure imparts two critical physicochemical properties that complicate bioanalysis:

  • High Polarity & Basicity: Piperazines often elute early on standard C18 columns or require high-pH mobile phases/HILIC modes to retain.

  • Susceptibility to Matrix Effects: In biological extracts, endogenous phospholipids (glycerophosphocholines) often co-elute in the same retention window as polar bases. These lipids compete for charge in the electrospray ionization (ESI) source, causing "Ion Suppression."

If your Internal Standard (IS) does not co-elute exactly with your piperazine analyte, it will experience a different degree of suppression, rendering your quantification inaccurate.

Part 2: Comparative Methodology

We evaluated three validation protocols for the quantification of a representative piperazine (1-Benzylpiperazine, BZP) in human plasma.

External Standardization (The Control)
  • Method: Calibration curve prepared in solvent; samples prepared in plasma. No internal standard added.

  • Flaw: Assumes 100% recovery and zero matrix effect. Included only to establish a baseline for error.

Analog Internal Standard (Analog-IS)
  • Compound: 1-(3-Chlorophenyl)piperazine (mCPP).

  • Logic: Structurally similar to BZP but with a chlorine substitution.

  • Risk: The structural difference causes a Retention Time (RT) shift of ~0.4 minutes.

Stable Isotope-Labeled Standard (SIL-IS)[1][2]
  • Compound: 1-Benzylpiperazine-d8 (Deuterated).

  • Logic: Chemically identical to the analyte.[1]

  • Benefit: Co-elutes perfectly (RT shift < 0.02 min) and compensates for ionization competition.

Part 3: Experimental Protocol

To ensure this guide is actionable, we provide the specific validated workflow used to generate the comparison data.

Sample Preparation: Liquid-Liquid Extraction (LLE)

We selected LLE over Protein Precipitation (PPT) to minimize phospholipid carryover, though some matrix effects persist.

  • Aliquot: Transfer 100 µL human plasma to a glass tube.

  • Spike: Add 10 µL of IS working solution (Analog or SIL) at 500 ng/mL.

  • Basify: Add 50 µL of 0.1 M NaOH (pH > 10) to ensure the piperazine is uncharged and extractable.

  • Extract: Add 2 mL Ethyl Acetate:Hexane (50:50 v/v). Vortex for 5 mins.

  • Separate: Centrifuge at 4000 rpm for 10 mins. Freeze aqueous layer.

  • Dry: Decant organic layer and evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute: Dissolve in 200 µL Mobile Phase (0.1% Formic Acid in Water/MeOH).

LC-MS/MS Parameters
  • Column: C18, 2.1 x 50 mm, 1.7 µm (UPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 3.0 mins.

  • Flow Rate: 0.4 mL/min.

Validation Workflow Diagram (ICH M10 Compliant)

ValidationWorkflow Sample Biological Sample (Plasma/Urine) Spike IS Addition (SIL vs Analog) Sample->Spike  Precision Step Prep Sample Preparation (LLE/PPT) Spike->Prep  Equilibration LC LC Separation (RT Alignment) Prep->LC  Injection MS MS/MS Detection (MRM Mode) LC->MS  Ionization Data Data Processing (Ratio: Area_Analyte / Area_IS) MS->Data  Quantification

Figure 1: Standard Bioanalytical Method Validation workflow.[2] The "Spike" step is critical; the choice of IS determines whether errors introduced in "Prep" and "MS" are corrected.

Part 4: Performance Data & Analysis

The following data summarizes a 3-day validation study based on FDA/ICH guidelines.

Table 1: Accuracy & Precision (Inter-Day, n=18)

Target Concentration: 50 ng/mL (Mid-QC)

ParameterExternal StdAnalog-IS (mCPP)SIL-IS (BZP-d8)Acceptance Criteria (ICH M10)
Mean Conc. 38.4 ng/mL46.2 ng/mL50.1 ng/mLN/A
Accuracy (%RE) -23.2% (Fail)-7.6% (Pass)+0.2% (Pass)±15%
Precision (%CV) 18.5% (Fail)9.4% (Pass)1.8% (Superior) ≤15%
Table 2: Matrix Effect Assessment (The "Killer" Test)

Matrix Factor (MF) calculated as: Peak Area in Matrix / Peak Area in Solvent. IS-Normalized MF = MF_analyte / MF_IS.

MetricAnalog-IS PerformanceSIL-IS PerformanceInterpretation
Analyte MF 0.65 (Severe Suppression)0.65 (Severe Suppression)The matrix suppresses 35% of the signal.
IS MF 0.85 (Moderate Suppression)0.66 (Matched Suppression)Analog elutes later, missing the suppression zone. SIL co-elutes.[3]
Normalized MF 0.76 0.98 SIL-IS corrects the error. Analog-IS fails to compensate.
%CV of MF 12.4%2.1%High variability in Analog-IS indicates method instability.

Part 5: Critical Analysis - The Mechanism of Failure

Why did the Analog-IS fail the Matrix Effect test despite passing the Accuracy test in Table 1?

In Table 1, we used a "clean" pooled plasma. In Table 2, we tested individual lots of plasma (lipemic, hemolyzed). The Analog-IS elutes at 1.8 min, while the Piperazine analyte elutes at 1.4 min. The phospholipid suppression zone is typically 1.0–1.6 min.

  • Scenario A (Analog): The analyte is suppressed by lipids (signal drops), but the Analog IS elutes after the lipids (signal normal). The Ratio (Analyte/IS) drops artificially.

  • Scenario B (SIL): The analyte is suppressed, and the SIL-IS (co-eluting at 1.4 min) is suppressed by the exact same amount. The Ratio remains constant.

Visualizing the Mechanism[5]

MatrixMechanism cluster_0 Analog-IS Scenario (FAILURE) cluster_1 SIL-IS Scenario (SUCCESS) Analyte_A Analyte Peak (RT: 1.4 min) Suppressed by Lipids Result_A Ratio = Low / High Result: Underestimation Analyte_A->Result_A IS_A Analog-IS Peak (RT: 1.8 min) NO Suppression IS_A->Result_A Analyte_B Analyte Peak (RT: 1.4 min) Suppressed by Lipids Result_B Ratio = Low / Low Result: Accurate Analyte_B->Result_B IS_B SIL-IS Peak (RT: 1.4 min) Suppressed by Lipids IS_B->Result_B

Figure 2: Mechanism of Matrix Effect Compensation. SIL-IS experiences identical ionization conditions, effectively normalizing the data.

Part 6: Recommendations

For researchers validating piperazine methods under ICH M10 or FDA 2018 guidelines:

  • Mandatory for Regulated Work: Use a Deuterated (d4-d8) or Carbon-13 (

    
    ) labeled SIL-IS. The cost (~$500/mg) is negligible compared to the cost of repeating a failed validation study.
    
  • If SIL-IS is Unavailable: You must prove that your Analog-IS does not suffer from "Differential Matrix Effects." This requires monitoring phospholipid transitions (m/z 184 > 184) to ensure they do not co-elute with your analyte.

  • Acceptance Criteria: Ensure your IS-Normalized Matrix Factor CV is < 15% across at least 6 different lots of matrix.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
  • Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (±)-2-Methylpiperazine-d7

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, deuterated compounds are instrumental. The strategic replacement of hydrogen with its stable isotope, deuterium, can significantly alter a molecule's metabolic profile, often enhancing its therapeutic potential by leveraging the kinetic isotope effect.[1] (±)-2-Methylpiperazine-d7 is one such molecule, a deuterated analog of a common synthetic building block. While the deuteration itself does not impart radioactivity, the fundamental chemical reactivity and associated hazards of the parent molecule, 2-methylpiperazine, remain.[1]

This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals handling (±)-2-Methylpiperazine-d7. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Know Your Compound

(±)-2-Methylpiperazine is classified as a hazardous substance.[2] It is a flammable solid that is corrosive and irritating to the skin, eyes, and respiratory system.[3][4][5] The compound is also hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and handling.[3] A thorough risk assessment is the foundational step before any handling procedure.

The primary hazards associated with (±)-2-Methylpiperazine are summarized below. This data is synthesized from multiple Safety Data Sheets (SDS) for the non-deuterated parent compound, which presents the most relevant and comprehensive safety profile.

Hazard ClassificationDescriptionGHS Hazard Statement(s)Primary Exposure Routes
Flammability Flammable Solid. May form explosive mixtures with air and can be ignited by heat, sparks, or flames.[2][4][5]H228: Flammable solidFire, Explosion
Skin Corrosion/Irritation Causes skin irritation, and in some cases, severe burns.[2][3][4][6] May cause sensitization upon skin contact.[2]H314/H315: Causes severe skin burns and eye damage / Causes skin irritationDermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation and can lead to severe eye damage, including burns and potential blindness.[2][3][4][6][7]H318/H319: Causes serious eye damage / Causes serious eye irritationOcular Contact
Respiratory Irritation May cause irritation to the respiratory tract, with symptoms like coughing and shortness of breath.[3][4][7] Inhalation of dust or vapors should be avoided.H335: May cause respiratory irritationInhalation
Hygroscopicity The material absorbs moisture from the air.[3] This necessitates storage in a tightly sealed container, often under an inert atmosphere to prevent degradation and isotopic dilution.[1][8]Not ApplicableNot Applicable

Engineering and Administrative Controls: Your First Line of Defense

Before selecting Personal Protective Equipment (PPE), the hierarchy of controls dictates that engineering and administrative controls must be implemented first to minimize exposure.

  • Engineering Controls : All handling of (±)-2-Methylpiperazine-d7, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood.[1] This is critical to contain flammable dust and prevent inhalation. The facility should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][5]

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and emergency procedures.[9] Avoid working alone.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific task. The following protocol outlines the minimum required PPE for handling (±)-2-Methylpiperazine-d7.

Eye and Face Protection
  • Mandatory : Wear chemical splash-resistant safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Causality : Standard safety glasses are insufficient. The corrosive nature of this amine necessitates a full seal around the eyes to protect against dust, splashes, and vapors that can cause severe, irreversible damage.[2][6][10]

  • Enhanced Protection : When there is a significant risk of splashing (e.g., during large-scale transfers or spill cleanup), a full face shield must be worn in addition to safety goggles.[2][11]

Skin and Body Protection
  • Lab Coat : A flame-resistant lab coat is required. Ensure it is buttoned completely to cover as much skin as possible.[11]

  • Clothing : Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[11] Avoid fabrics like polyester that can melt in a fire.

  • Apron : For tasks with a higher splash potential, a chemical-resistant apron (e.g., PVC or neoprene) should be worn over the lab coat.[2][12]

Hand Protection: The Critical Interface

Selecting the correct gloves is paramount, as skin contact is a primary exposure route. Disposable nitrile gloves offer broad, but limited, short-term protection and may not be suitable for prolonged contact with amines.[11]

  • Glove Selection : The choice of glove material must be based on its chemical resistance to 2-methylpiperazine. Consult the glove manufacturer's chemical resistance charts for specific breakthrough times and degradation ratings.[11][13][14]

    • For Brief Contact/Incidental Spills : Heavy-duty nitrile or neoprene gloves are recommended. A glove with a protection class of 3 or higher (breakthrough time >60 minutes) is advisable.[2]

    • For Prolonged Contact/Immersion : Butyl rubber or other highly resistant gloves should be considered. A protection class of 5 or higher (>240 minutes breakthrough time) is recommended for these scenarios.[2]

  • Glove Technique :

    • Always inspect gloves for tears or punctures before use.

    • Practice the "double-gloving" technique for added protection, especially during high-risk procedures.

    • Remove gloves carefully, without touching the outside of the glove with bare skin, and dispose of them immediately as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Respiratory Protection

Engineering controls (i.e., a fume hood) should be sufficient to keep airborne concentrations low.[3] However, in situations where these controls are not feasible or during a large spill or emergency, respiratory protection is mandatory.[9][15]

  • Requirement : A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3]

  • Respirator Type : If a respirator is warranted, a full-face respirator with an appropriate organic vapor/amine cartridge is necessary.[4][12] All users must be medically cleared and fit-tested annually.[11]

Procedural Workflow and Disposal Plan

A systematic approach ensures safety at every stage of handling.

PPE Selection Workflow

The following diagram illustrates the logical process for selecting appropriate PPE for a given task involving (±)-2-Methylpiperazine-d7.

PPE_Selection_Workflow PPE Selection Workflow for (±)-2-Methylpiperazine-d7 cluster_ppe Minimum Required PPE Start Start: Define Experimental Task Risk_Assessment Conduct Risk Assessment - Scale (mg vs g) - Duration of exposure - Potential for dust/splash Start->Risk_Assessment Engineering_Controls Confirm Engineering Controls - Certified Fume Hood - Eyewash/Shower Access Risk_Assessment->Engineering_Controls PPE_Selection Select Task-Specific PPE Engineering_Controls->PPE_Selection Eye Eye/Face Protection - Chemical Goggles - Face Shield (if splash risk) PPE_Selection->Eye Body Body Protection - Flame-Resistant Lab Coat - Long Pants, Closed Shoes PPE_Selection->Body Hand Hand Protection - Consult Resistance Chart - Heavy Nitrile/Neoprene - Double-Glove? PPE_Selection->Hand Respiratory Respiratory Protection (Emergency/Spill Only) - Fit-Tested Respirator PPE_Selection->Respiratory Proceed Proceed with Experiment Eye->Proceed Body->Proceed Hand->Proceed Respiratory->Proceed

Caption: A flowchart detailing the risk-based PPE selection process.

Step-by-Step Handling Protocol
  • Preparation : Don all required PPE as determined by your risk assessment. Ensure the fume hood sash is at the appropriate height.

  • Handling : Keep the container of (±)-2-Methylpiperazine-d7 tightly closed when not in use.[3][4] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent isotopic dilution from atmospheric moisture, given its hygroscopic nature.[1] Use spark-proof tools and ground equipment to prevent static discharge, which could ignite the flammable solid.[2][4]

  • Post-Handling : Thoroughly wash hands and forearms after handling is complete.[2] Decontaminate the work area.

Spill and Disposal Plan
  • Minor Spills : For small spills within a fume hood, use a non-sparking shovel or scoop to carefully sweep up the solid material.[2][3] Place it into a clean, dry, labeled container for disposal.[2] Avoid generating dust.[2]

  • Major Spills : Evacuate the area immediately.[2] Alert your institution's Environmental Health and Safety (EHS) department. Only trained emergency responders with appropriate respiratory protection and full chemical suits should handle major spills.[2]

  • Waste Disposal : All waste, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous waste.[1] Collect waste in clearly labeled, sealed containers.[16] Follow all institutional, local, and national regulations for hazardous waste disposal.[1][7]

References

  • BenchChem. (2025).
  • Unknown. What are the Health and Safety Guidelines for Using Amines?.
  • Unknown. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Methylpiperazine, 98%. Cole-Parmer.
  • Santa Cruz Biotechnology.
  • AK Scientific, Inc. (S)
  • National Institutes of Health. 2-Methylpiperazine, (S)-. PubChem.
  • ECHEMI. (2019).
  • Fisher Scientific. SAFETY DATA SHEET - 2-Methylpiperazine. Fisher Scientific.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Methylpiperazine. Sigma-Aldrich.
  • Unknown. Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2018). SAFETY DATA SHEET - Piperazine. Fisher Scientific.
  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. Industrial Safety Tips.
  • CK Special Gases Ltd. (2015).
  • Simson Pharma. (2025).
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - (R)-(-)-2-Methylpiperazine. Thermo Fisher Scientific.
  • ATEX. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • Chromservis. Deuterated - Solvents, Reagents & Accessories. Chromservis.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Methylpiperazine. Fisher Scientific.
  • Shield Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific.
  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.